2-(Aminomethoxy)aceticacid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C3H7NO3 |
|---|---|
Molecular Weight |
105.09 g/mol |
IUPAC Name |
2-(aminomethoxy)acetic acid |
InChI |
InChI=1S/C3H7NO3/c4-2-7-1-3(5)6/h1-2,4H2,(H,5,6) |
InChI Key |
DCDUEGRRLSCGMB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)OCN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 2-(Aminomethoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for 2-(Aminomethoxy)acetic acid, a valuable reagent in bioconjugation and pharmaceutical development. This document details a well-established synthetic protocol, presents quantitative data in a clear format, and includes a visual representation of the experimental workflow.
Introduction
2-(Aminomethoxy)acetic acid, also known as carboxymethoxylamine or (aminooxy)acetic acid, is a bifunctional molecule featuring both an aminooxy and a carboxylic acid group. This unique structure allows for the chemoselective formation of stable oxime linkages with aldehydes and ketones, a reaction widely utilized in the creation of peptide conjugates, antibody-drug conjugates (ADCs), and various labeled biomolecules. The compound is typically handled as its more stable hemihydrochloride salt.
Synthesis of 2-(Aminomethoxy)acetic Acid Hemihydrochloride
A robust and well-documented method for the preparation of 2-(Aminomethoxy)acetic acid hemihydrochloride is the procedure detailed in Organic Syntheses, based on the work of Borek and Clarke. The synthesis is a two-step process starting from bromoacetic acid and acetoxime.
Step 1: Synthesis of Acetone Carboxymethoxime
The first step involves the reaction of bromoacetic acid with acetoxime in an alkaline solution to produce the intermediate, acetone carboxymethoxime.
Step 2: Hydrolysis of Acetone Carboxymethoxime
The intermediate is then hydrolyzed using concentrated hydrochloric acid to yield the final product, carboxymethoxylamine hemihydrochloride, which is the hemihydrochloride salt of 2-(Aminomethoxy)acetic acid.
Experimental Protocols
The following protocols are adapted from the procedure published in Organic Syntheses.
Materials and Equipment
-
Bromoacetic acid
-
Acetoxime
-
Sodium hydroxide (40% solution)
-
Concentrated hydrochloric acid
-
Benzene
-
Isopropyl alcohol
-
Hydroquinone
-
Ice
-
Round-bottom flasks (5 L)
-
Condenser
-
Steam distillation apparatus
-
Büchner funnel
-
Mechanical stirrer
Protocol for Step 1: Acetone Carboxymethoxime Synthesis
-
A mixture of 612 g (4.4 moles) of bromoacetic acid and 500 g of crushed ice is placed in a suitable container and chilled in an ice-salt bath.
-
The mixture is made distinctly alkaline to litmus with approximately 440 g of a 40% sodium hydroxide solution, with the addition of another 500 g of ice during neutralization.
-
To this solution, 292 g (4.0 moles) of acetoxime and 440 g of 40% sodium hydroxide (4.4 moles) are added, maintaining the temperature below 20°C.
-
The reaction mixture is then acidified with 500 ml of concentrated hydrochloric acid (6 moles), keeping the temperature below 15°C.
-
The solution is saturated with sodium chloride and extracted with six 1.5 L portions of peroxide-free ether.
-
The combined ether extracts are distilled to remove the ether, yielding the crude acetone carboxymethoxime.
Protocol for Step 2: Carboxymethoxylamine Hemihydrochloride Synthesis and Purification
-
The crude acetone carboxymethoxime is dissolved in approximately twice its weight of benzene and filtered. The benzene is then removed by distillation under reduced pressure.
-
200 g (1.52 moles) of the resulting residue is dissolved in 1 L of water in a 5 L flask.
-
2 mg of hydroquinone and 1 L of concentrated hydrochloric acid are added to the solution.
-
The flask is connected to a condenser, and steam is passed through the solution until acetone is no longer distilled over (approximately 30-40 minutes).
-
The solution is then concentrated under reduced pressure to a volume of 180-220 ml.
-
400 ml of isopropyl alcohol is added, and the solution is stored in an icebox for 12 hours to facilitate crystallization.
-
The crystals are collected on a Büchner funnel and washed with cold isopropyl alcohol.
-
For recrystallization, the crude product is dissolved in twice its weight of warm (50°C) water, followed by the addition of 2 volumes of isopropyl alcohol and chilling in an icebox.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis of 2-(Aminomethoxy)acetic acid hemihydrochloride.
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |
| Bromoacetic Acid | 138.95 | 612 | 4.4 |
| Acetoxime | 73.09 | 292 | 4.0 |
| Sodium Hydroxide | 40.00 | ~880 (of 40% solution) | ~8.8 |
| Concentrated HCl | 36.46 | ~500 ml | ~6 |
Table 1: Reactant quantities for the synthesis of Acetone Carboxymethoxime.
| Product | Form | Yield | Purity | Melting Point |
| Acetone Carboxymethoxime | Crude | 333-345 g | - | - |
| Acetone Carboxymethoxime | Purified (distilled) | 300 g (57%) | - | 76°C |
| Carboxymethoxylamine Hemihydrochloride | Crude | 120-135 g | - | - |
| Carboxymethoxylamine Hemihydrochloride | Recrystallized | High recovery | >98% | 156°C (dec.)[1] |
Table 2: Yield and physical properties of the intermediate and final product.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis and purification of 2-(Aminomethoxy)acetic acid hemihydrochloride.
References
Physicochemical Properties of 2-(Aminomethoxy)acetic Acid and Related Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Aminomethoxy)acetic acid and structurally related compounds. Due to the limited availability of experimental data for 2-(Aminomethoxy)acetic acid, this document also includes detailed information on the closely related and more extensively characterized compound, 2-(2-aminoethoxy)acetic acid, as well as 2-(2-(2-Aminoethoxy)ethoxy)acetic acid. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the chemical and physical characteristics that influence the behavior and potential applications of these molecules.
A Note on Compound Identification
It is important to note that literature and database searches for "2-(Aminomethoxy)acetic acid" yield limited specific data. The majority of available information pertains to the structurally similar compounds "2-(2-aminoethoxy)acetic acid" and "2-(2-(2-Aminoethoxy)ethoxy)acetic acid". This guide will clearly distinguish between these compounds to avoid ambiguity.
Physicochemical Properties
The following tables summarize the available quantitative data for 2-(2-aminoethoxy)acetic acid and 2-(2-(2-Aminoethoxy)ethoxy)acetic acid.
Table 1: Physicochemical Properties of 2-(2-aminoethoxy)acetic Acid
| Property | Value | Source |
| Molecular Formula | C4H9NO3 | [1] |
| Molecular Weight | 119.12 g/mol | [1] |
| CAS Number | 10366-71-9 | [1][2] |
| Predicted pKa | 2.99 ± 0.10 | [2] |
| Predicted XLogP3-AA | -3.5 | [1] |
| Topological Polar Surface Area | 72.6 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 4 | [2] |
Table 2: Physicochemical Properties of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid
| Property | Value | Source |
| Molecular Formula | C6H13NO4 | [][4][5][6][7] |
| Molecular Weight | 163.17 g/mol | [][4][5][6][7] |
| CAS Number | 134978-97-5 | [][5][6][7][8] |
| Melting Point | 124.0 to 128.0 °C | [][5] |
| Boiling Point | 323.8 ± 22.0 °C at 760 mmHg | [] |
| Density | 1.177 ± 0.06 g/cm³ | [] |
| Predicted pKa | 3.37 ± 0.10 | [5] |
| Predicted XLogP3 | -3.7 | [7] |
| Solubility | Slightly soluble in DMSO and Methanol | [][5] |
| Appearance | White to off-white crystalline powder | [5] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline standard protocols for key parameters.
Determination of pKa (Acid Dissociation Constant)
The pKa values of amino acids are critical for understanding their ionization state at different pH values. A common method for pKa determination is through acid-base titration.[9][10]
Protocol:
-
Solution Preparation: Prepare a standard solution of the amino acid of known concentration in deionized water. Also, prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Titration Setup: Place the amino acid solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.
-
Acidic Titration: Titrate the amino acid solution with the standardized HCl solution, adding the titrant in small, known increments. Record the pH after each addition. Continue the titration until the pH shows a significant and stable drop.
-
Basic Titration: In a separate experiment, titrate the amino acid solution with the standardized NaOH solution in a similar incremental manner, recording the pH after each addition until a significant and stable rise in pH is observed.
-
Data Analysis: Plot the pH values against the volume of titrant added for both titrations. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The isoelectric point (pI) can be calculated from the pKa values of the carboxyl and amino groups.[11]
Determination of logP (Partition Coefficient)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classical approach for its determination.[12][13]
Protocol:
-
Solvent System: Use a biphasic solvent system, typically n-octanol and water, which have been mutually saturated.
-
Sample Preparation: Dissolve a known amount of the compound in one of the phases (usually water).
-
Partitioning: Add a known volume of the second phase (n-octanol) to the first. The mixture is then shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the mixture to stand until the two phases have completely separated.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase (n-octanol) to its concentration in the aqueous phase. The logP is the logarithm of this value.
Determination of Solubility
A compound's solubility in various solvents, particularly water, is a fundamental property. The equilibrium solubility method is a common technique.[14][15][16]
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water) in a vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. A centrifugation step may be necessary to ensure a clear supernatant.
-
Quantification: Carefully withdraw a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, UV-Vis spectroscopy, or HPLC).
-
Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or moles per volume (e.g., mol/L).
Determination of Melting Point
The melting point is a key indicator of a compound's purity and is influenced by its crystal lattice energy. For amino acids that may decompose at high temperatures, fast scanning calorimetry (FSC) is a suitable technique.[17][18][19][20][21]
Protocol:
-
Sample Preparation: A small amount of the crystalline sample is placed in a sample pan.
-
Instrumentation: A fast scanning calorimeter is used, which allows for very high heating rates.
-
Measurement: The sample is subjected to a controlled temperature program with high heating rates (e.g., up to 20,000 K/s). This rapid heating minimizes thermal decomposition.
-
Data Acquisition: The heat flow to the sample is measured as a function of temperature. The melting point is identified as the temperature at which the endothermic melting peak occurs.
-
Extrapolation: To obtain the thermodynamic melting temperature, measurements are often performed at various heating rates, and the results are extrapolated to a zero heating rate.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the determination of the physicochemical properties of a novel amino acid derivative.
Caption: Workflow for Physicochemical Profiling.
References
- 1. 2-(2-aminoethoxy)acetic Acid | C4H9NO3 | CID 11170956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 4. GSRS [precision.fda.gov]
- 5. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 [chemicalbook.com]
- 6. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 | FA139041 [biosynth.com]
- 7. (2-(2-Aminoethoxy)ethoxy)acetic acid | C6H13NO4 | CID 362706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 134978-97-5|2-(2-(2-Aminoethoxy)ethoxy)acetic acid|BLD Pharm [bldpharm.com]
- 9. scribd.com [scribd.com]
- 10. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-(Aminomethoxy)acetic Acid Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction
2-(Aminomethoxy)acetic acid and its derivatives represent a versatile class of compounds with significant potential in drug discovery and development. Their unique structural features, combining an amino group, an ether linkage, and a carboxylic acid moiety, allow for diverse chemical modifications and a broad range of biological activities. These compounds have garnered attention as scaffolds for the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of 2-(aminomethoxy)acetic acid derivatives and their analogs, aimed at researchers, scientists, and professionals in the field of drug development.
Chemical Synthesis and Derivatization
The synthesis of 2-(aminomethoxy)acetic acid derivatives often starts from readily available precursors, with 2-(2-(2-aminoethoxy)ethoxy)acetic acid (AEEA) being a prominent and well-studied example. Various synthetic strategies have been developed to produce a library of derivatives with tailored properties.
One common approach involves the protection of the amino group, followed by modification of the carboxylic acid or the ether linkage, and subsequent deprotection. Protecting groups such as fluorenylmethoxycarbonyl (Fmoc), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Z) are frequently employed.[1][2][3]
A general synthetic scheme for producing N-protected AEEA derivatives is outlined below. This multi-step process often begins with 2-[2-(2-chloroethoxy)ethoxy]-ethanol.[2][3]
Caption: General synthetic route for N-protected AEEA derivatives.
This versatile synthetic backbone allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.
Biological Activities and Therapeutic Potential
Derivatives of 2-(aminomethoxy)acetic acid have demonstrated a range of biological activities, with a significant focus on their potential as anti-cancer and anti-inflammatory agents.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of 2-(aminomethoxy)acetic acid analogs against various cancer cell lines. The mechanism of action is often linked to the inhibition of key signaling pathways involved in cell proliferation, survival, and apoptosis. The table below summarizes the in vitro anticancer activity of selected derivatives.
| Compound ID | Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Ic | 2,4-Imidazolidinedione-acetic acid derivative | CCRF-CEM (Leukemia) | logGI50 = -6.06 | [4] |
| HL-60(TB) (Leukemia) | logGI50 = -6.53 | [4] | ||
| MOLT-4 (Leukemia) | logGI50 = -6.52 | [4] | ||
| SR (Leukemia) | logGI50 = -6.51 | [4] | ||
| 2h | 4-Thiazolidinone derivative | Various (NCI60 panel) | Mean GI50 = 1.57 µM | [5] |
| Compound I | Phenoxyacetamide derivative | HepG2 (Liver Cancer) | IC50 = 1.43 µM | [6] |
| Compound II | Phenoxyacetamide derivative | HepG2 (Liver Cancer) | IC50 = 6.52 µM | [6] |
| ANPQ-2 | 2-N-amino-naphthoquinone derivative | SF-295 (Glioblastoma) | IC50 = 0.49 µg/mL | [7] |
| ANPQ-3 | 2-N-amino-naphthoquinone derivative | HCT-8 (Colon Cancer) | IC50 = 0.88 µg/mL | [7] |
Anti-inflammatory Activity
The anti-inflammatory properties of acetic acid derivatives, particularly phenoxy acetic acid analogs, have been extensively studied. A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
| Compound ID | Derivative Class | Target | Activity (IC50) | Selectivity Index (COX-1/COX-2) | Reference |
| 5d | Phenoxy acetic acid hydrazone | COX-2 | 0.08 µM | - | [8] |
| 5f | Phenoxy acetic acid hydrazone | COX-2 | 0.06 µM | - | [8] |
| 7b | Phenoxy acetic acid hydrazone | COX-2 | 0.07 µM | - | [8] |
| 10c | Phenoxy acetic acid hydrazone | COX-2 | 0.09 µM | - | [8] |
| 10f | Phenoxy acetic acid hydrazone | COX-2 | 0.07 µM | - | [8] |
Signaling Pathways
A key signaling pathway implicated in the biological activity of many 2-(aminomethoxy)acetic acid derivatives is the PI3K/Akt/NF-κB pathway. This pathway plays a crucial role in regulating cell survival, proliferation, and inflammation. Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases.
The PI3K/Akt pathway can lead to the activation of the NF-κB transcription factor. Akt can phosphorylate and activate IκB kinase (IKK), which in turn phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[9][10][11]
Caption: The PI3K/Akt/NF-κB signaling pathway.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][12][13][14]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
2-(Aminomethoxy)acetic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 2-(aminomethoxy)acetic acid derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[15][16]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
2-(Aminomethoxy)acetic acid derivatives
-
Known COX inhibitors (e.g., celecoxib for COX-2, indomethacin for non-selective)
-
Detection system (e.g., colorimetric, fluorometric, or LC-MS/MS-based)
Procedure:
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes in the assay buffer containing the heme cofactor.
-
Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the 2-(aminomethoxy)acetic acid derivatives or control inhibitors for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a specific time by adding a quenching agent (e.g., HCl).
-
Product Detection: Quantify the amount of prostaglandin product formed using a suitable detection method.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index.
Experimental Workflow for Drug Discovery
The discovery and development of novel 2-(aminomethoxy)acetic acid derivatives as therapeutic agents typically follows a structured workflow, from initial screening to preclinical evaluation.
References
- 1. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. genemod.net [genemod.net]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 15. researchgate.net [researchgate.net]
- 16. Western blot protocol | Abcam [abcam.com]
The In-Depth Mechanism of Action of 2-(Aminomethoxy)acetic Acid: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview of the mechanism of action of 2-(Aminomethoxy)acetic acid, also known as (Aminooxy)acetic acid (AOAA) or Carboxymethoxylamine. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological effects and biochemical interactions of this potent enzyme inhibitor.
Executive Summary
2-(Aminomethoxy)acetic acid is a versatile molecule that primarily functions as an inhibitor of a class of enzymes dependent on the cofactor pyridoxal 5'-phosphate (PLP). Its ability to modulate key metabolic and neurotransmitter pathways has made it a valuable tool in neuroscience, oncology, and metabolic disease research. This guide will delve into its core mechanism, its effects on specific enzyme targets, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Inhibition of Pyridoxal 5'-Phosphate (PLP)-Dependent Enzymes
The principal mechanism of action of 2-(Aminomethoxy)acetic acid involves the irreversible inhibition of PLP-dependent enzymes. PLP is a vital cofactor for a variety of enzymes, particularly aminotransferases, which are crucial for amino acid metabolism.
The inhibitory action of 2-(Aminomethoxy)acetic acid stems from its structural similarity to amino acid substrates. The aminomethoxy group (NH₂-O-) of the molecule nucleophilically attacks the internal Schiff base formed between the PLP cofactor and a lysine residue in the enzyme's active site. This reaction results in the formation of a stable oxime, effectively sequestering the PLP cofactor and rendering the enzyme inactive. This "dead-end" complex prevents the enzyme from proceeding with its normal catalytic cycle.
Figure 1: General mechanism of PLP-dependent enzyme inhibition by 2-(Aminomethoxy)acetic acid.
Key Enzyme Targets and Physiological Consequences
2-(Aminomethoxy)acetic acid exhibits inhibitory activity against several critical PLP-dependent enzymes, leading to significant physiological effects.
4-Aminobutyrate Aminotransferase (GABA-T)
Inhibition of GABA-T is one of the most well-characterized effects of 2-(Aminomethoxy)acetic acid. GABA-T is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-T, 2-(Aminomethoxy)acetic acid leads to an accumulation of GABA in the brain.[1] This elevation of GABA levels enhances inhibitory neurotransmission, which is the basis for its anticonvulsant properties.
Figure 2: Signaling pathway of GABA-T inhibition by 2-(Aminomethoxy)acetic acid.
Cystathionine β-Synthase (CBS)
2-(Aminomethoxy)acetic acid is also a known inhibitor of cystathionine β-synthase (CBS), a key enzyme in the transsulfuration pathway.[1][2] This pathway is responsible for the synthesis of cysteine from homocysteine and is a significant source of endogenous hydrogen sulfide (H₂S), a gaseous signaling molecule. Inhibition of CBS disrupts this pathway, leading to altered sulfur metabolism and reduced H₂S production. This has implications for conditions where CBS is upregulated, such as in certain cancers.
Aspartate Aminotransferase (AAT)
Aspartate aminotransferase is a crucial enzyme in amino acid metabolism and the malate-aspartate shuttle. This shuttle is essential for the transport of reducing equivalents from the cytoplasm to the mitochondria, a key process in cellular energy metabolism. Inhibition of aspartate aminotransferase by 2-(Aminomethoxy)acetic acid can disrupt this shuttle, leading to impaired mitochondrial respiration and a shift towards glycolysis for energy production.[3]
Quantitative Inhibition Data
The inhibitory potency of 2-(Aminomethoxy)acetic acid against its key enzyme targets has been quantified in various studies.
| Enzyme Target | Inhibition Constant | Reference |
| 4-Aminobutyrate Aminotransferase (GABA-T) | Kᵢ = 9.16 µM | [1] |
| Cystathionine β-Synthase (CBS) | IC₅₀ = 8.5 µM | [1][2] |
| Aspartate Aminotransferase (AAT) | IC₅₀ = 100 µM | [3] |
| Cystathionine γ-Lyase (CSE) | IC₅₀ = 1.1 µM | [1][2] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the inhibitory action of 2-(Aminomethoxy)acetic acid.
GABA-T Inhibition Assay (Coupled Enzyme Assay)
This spectrophotometric assay measures GABA-T activity by coupling the production of succinic semialdehyde to the reduction of NADP⁺.
Materials:
-
Purified GABA-T enzyme
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP⁺
-
Potassium pyrophosphate buffer (pH 8.6)
-
2-(Aminomethoxy)acetic acid (inhibitor)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium pyrophosphate buffer, GABA, α-ketoglutarate, NADP⁺, and SSADH in each well of a 96-well plate.
-
Add varying concentrations of 2-(Aminomethoxy)acetic acid to the appropriate wells. Include a control with no inhibitor.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the purified GABA-T enzyme to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the IC₅₀ or Kᵢ value by plotting the enzyme activity against the inhibitor concentration.
Figure 3: Experimental workflow for the coupled GABA-T inhibition assay.
Cystathionine β-Synthase (CBS) Inhibition Assay (Fluorometric Assay)
Several commercial kits are available for measuring CBS activity. A common method relies on the detection of H₂S produced from the reaction of cysteine and homocysteine.
Materials:
-
Cystathionine β Synthase Assay Kit (e.g., Abcam ab241043) containing:
-
CβS Assay Buffer
-
CβS Substrate (cysteine and homocysteine)
-
H₂S Probe (e.g., azido-functional group-containing fluorescent probe)
-
CβS Positive Control
-
-
Purified CBS enzyme or cell/tissue lysate
-
2-(Aminomethoxy)acetic acid (inhibitor)
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader (Ex/Em = 368/460 nm)
Procedure:
-
Prepare standards and samples in a 96-well black microplate.
-
Add the CβS Assay Buffer to each well.
-
Add varying concentrations of 2-(Aminomethoxy)acetic acid to the appropriate wells, including a no-inhibitor control.
-
Add the purified CBS enzyme or lysate to the wells.
-
Initiate the reaction by adding the CβS Substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Add the H₂S Probe to each well and continue to incubate. The probe reacts with H₂S to produce a fluorescent product.
-
Measure the fluorescence intensity at Ex/Em = 368/460 nm.
-
Calculate the CBS activity and the inhibitory effect of 2-(Aminomethoxy)acetic acid.
Figure 4: Experimental workflow for the fluorometric CBS inhibition assay.
Conclusion
2-(Aminomethoxy)acetic acid is a potent and well-characterized inhibitor of several PLP-dependent enzymes. Its ability to modulate key pathways in neurotransmission and metabolism makes it an invaluable research tool. Understanding its mechanism of action, quantitative inhibitory profile, and the experimental methods used for its characterization is essential for its effective application in preclinical research and drug development. This guide provides a foundational understanding for scientists working with this versatile compound.
References
Spectroscopic Data for 2-(Aminomethoxy)acetic Acid: A Search for Available Information
A comprehensive search for publicly available spectroscopic data (NMR, IR, MS) for 2-(Aminomethoxy)acetic acid did not yield specific experimental datasets for this compound. While information is available for structurally related molecules, such as (2-Aminoethoxy)acetic acid and [2-(2-Aminoethoxy)ethoxy]acetic acid, no specific spectral analyses for 2-(Aminomethoxy)acetic acid could be located. This suggests that detailed public spectroscopic characterization of this particular molecule is limited.
For researchers, scientists, and drug development professionals seeking to work with 2-(Aminomethoxy)acetic acid, this lack of readily available data necessitates primary experimental analysis to determine its structural and chemical properties. The following sections outline the general experimental protocols that would be employed to acquire the necessary spectroscopic data.
Experimental Protocols for Spectroscopic Analysis
The acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is fundamental for the structural elucidation and characterization of a chemical compound. The following are detailed, generalized methodologies for obtaining this data for a novel or uncharacterized substance like 2-(Aminomethoxy)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of 2-(Aminomethoxy)acetic acid (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is crucial to dissolve the sample and to avoid interfering signals in the spectrum. A standard, such as Tetramethylsilane (TMS), may be added for chemical shift referencing.
-
Instrumentation: The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer (e.g., a 300, 400, or 600 MHz instrument).
-
Data Acquisition:
-
¹H NMR: A proton NMR spectrum is acquired to identify the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.
-
¹³C NMR: A carbon-13 NMR spectrum is obtained to determine the number and types of carbon atoms in the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons, providing unambiguous structural assignment.
-
-
Data Processing: The acquired raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phasing, baseline correction, and integration of the signals are performed using appropriate software.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid State (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly onto the ATR crystal. This method requires minimal sample preparation.
-
Solution: The sample is dissolved in a suitable solvent (one that does not absorb in the regions of interest) and placed in a liquid cell.
-
-
Instrumentation: The prepared sample is placed in the sample compartment of an FTIR (Fourier-Transform Infrared) spectrometer.
-
Data Acquisition: An infrared beam is passed through the sample, and the absorbance of light at different wavenumbers is measured. A background spectrum (of the empty sample holder or pure solvent) is also recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting IR spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are correlated with specific functional groups (e.g., O-H, N-H, C=O, C-O, C-N).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer. Common methods include direct infusion, or coupling the mass spectrometer to a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: The sample molecules are ionized. Common ionization techniques include:
-
Electrospray Ionization (ESI): Suitable for polar molecules; the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are desorbed.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): The sample is co-crystallized with a matrix that absorbs laser light, leading to the desorption and ionization of the sample molecules.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: The molecular ion peak provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental formula. The fragmentation pattern observed in the spectrum can provide structural information.
Data Presentation
Once the spectroscopic data are acquired, they are typically summarized in a structured format for easy interpretation and comparison.
Table 1: Hypothetical ¹H NMR Data for 2-(Aminomethoxy)acetic acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| Hypothetical Data | s, d, t, q, m | e.g., 2H | e.g., 7.5 | e.g., -OCH₂- |
Table 2: Hypothetical ¹³C NMR Data for 2-(Aminomethoxy)acetic acid
| Chemical Shift (δ, ppm) | Assignment |
| Hypothetical Data | e.g., C=O |
Table 3: Hypothetical IR Data for 2-(Aminomethoxy)acetic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Hypothetical Data | Strong, Broad | O-H stretch (Carboxylic Acid) |
Table 4: Hypothetical MS Data for 2-(Aminomethoxy)acetic acid
| m/z | Relative Intensity (%) | Assignment |
| Hypothetical Data | 100 | [M+H]⁺ (Molecular Ion) |
Workflow for Spectroscopic Analysis
The general workflow for the complete spectroscopic characterization of a compound like 2-(Aminomethoxy)acetic acid is illustrated below.
Caption: Workflow for Spectroscopic Characterization.
An In-depth Technical Guide on the Solubility and Stability of 2-(Aminomethoxy)acetic acid and Related Compounds
Introduction
The nomenclature "2-(Aminomethoxy)acetic acid" can be ambiguous and may refer to at least two distinct chemical entities: 2-(2-aminoethoxy)acetic acid and 2-[2-(2-aminoethoxy)ethoxy]acetic acid. This guide provides a comprehensive overview of the available technical information on the solubility and stability of both compounds, with a primary focus on 2-[2-(2-aminoethoxy)ethoxy]acetic acid due to the greater availability of data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Compound Identification
For clarity, the two compounds addressed in this guide are identified as follows:
-
Compound A: 2-(2-aminoethoxy)acetic acid
-
CAS Number: 10366-71-9
-
Molecular Formula: C₄H₉NO₃
-
Molecular Weight: 119.12 g/mol
-
Synonyms: Aminoethoxyacetic acid, 5-amino-3-oxapentanoic acid[1]
-
-
Compound B: 2-[2-(2-aminoethoxy)ethoxy]acetic acid
-
CAS Number: 134978-97-5
-
Molecular Formula: C₆H₁₃NO₄
-
Molecular Weight: 163.17 g/mol
-
Synonyms: 8-Amino-3,6-dioxaoctanoic acid, AEEA, Amino-PEG2-acetic acid[][][4]
-
Solubility Profile
Qualitative Solubility
The following table summarizes the known qualitative solubility of 2-[2-(2-aminoethoxy)ethoxy]acetic acid (Compound B). No specific solubility data was found for 2-(2-aminoethoxy)acetic acid (Compound A).
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [][] |
| Methanol | Slightly Soluble | [][] |
Factors Influencing Solubility
For amino acids in general, solubility is significantly influenced by several factors:
-
pH: The solubility of amino acids is lowest at their isoelectric point and increases in acidic or basic solutions due to the formation of cationic or anionic species.
-
Solvent Polarity: The presence of both a polar amino group and a carboxylic acid group, in addition to the ether linkages in the case of Compound B, suggests a preference for polar solvents. The slight solubility in methanol, a polar protic solvent, and DMSO, a polar aprotic solvent, aligns with this characteristic.
-
Temperature: Generally, solubility increases with temperature, although this relationship can be complex and depends on the specific solute-solvent system.
Stability Profile
Detailed stability studies, including degradation kinetics and pathways for these specific compounds, are not extensively reported. However, information regarding storage conditions and chemical synthesis provides indirect evidence of their stability.
Storage and Handling Recommendations
The recommended storage conditions for 2-[2-(2-aminoethoxy)ethoxy]acetic acid (Compound B) suggest that the compound may be sensitive to temperature, light, and atmospheric conditions.
| Parameter | Recommendation | Implication on Stability | Source |
| Temperature | Store at -20°C or <-15°C | Potentially unstable at room temperature over extended periods. | [][5][6] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen) | May be susceptible to oxidation or reaction with atmospheric CO₂. | [][5] |
| Light | Protect from light | May be photolabile. | [5] |
| Moisture | Keep dry | May be hygroscopic or undergo hydrolysis. | [6] |
Inferred Stability from Chemical Synthesis
The chemical synthesis procedures described in the literature for 2-[2-(2-aminoethoxy)ethoxy]acetic acid (Compound B) and its derivatives provide insights into its stability under various conditions.
-
Stability in Basic Conditions: One synthetic route involves heating the compound to reflux in the presence of a 30% sodium hydroxide solution, followed by adjusting the pH to 9. This indicates a significant stability to strong bases at elevated temperatures for the duration of the reaction.[7]
-
Stability in Mildly Basic Conditions: Another synthesis of a derivative is carried out at 0°C under mildly basic conditions (pH ~8.5), suggesting that the reaction can proceed under gentle conditions to preserve the integrity of the molecule.[8]
-
Stability during Purification: Recrystallization from ethyl acetate is a common purification step, indicating stability in this organic solvent.[7]
The degradation of the acetic acid moiety itself is known to be influenced by factors such as pH and the presence of oxidizing agents. For instance, the degradation of acetic acid can be accelerated in the presence of sulfate radicals generated by UV photolysis of persulfate, with maximum degradation observed at pH 5.[9] In acidic environments, such as those mimicking lysosomal conditions (pH 2.5-4.5), the degradation of related compounds can be accelerated, especially at elevated temperatures.[10]
Experimental Protocols and Workflows
While specific protocols for the solubility and stability testing of these compounds were not found, a general experimental workflow for determining these properties can be outlined. Furthermore, a synthesis workflow for 2-[2-(2-aminoethoxy)ethoxy]acetic acid is described in the patent literature.
General Workflow for Solubility and Stability Assessment
The following diagram illustrates a typical workflow for assessing the solubility and stability of a chemical compound.
Synthesis Workflow for 2-[2-(2-aminoethoxy)ethoxy]acetic acid Derivatives
A patented method describes the synthesis of derivatives of 2-[2-(2-aminoethoxy)ethoxy]acetic acid. The following diagram outlines the key steps in this process.[11]
Experimental Details of Synthesis:
-
Step 1 to 3: The initial steps involve the conversion of the starting material to a free amine.
-
Step 4: A protecting group (R), such as allyloxycarbonyl, fluorenyl-methoxycarbonyl, tert-butyloxycarbonyl, or benzyloxycarbonyl, is introduced by reacting the amine with the corresponding chloride (R-Cl) in the presence of sodium carbonate.
-
Step 5: The alcohol is then oxidized to a carboxylic acid using a reagent like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO).
This synthesis is noteworthy as it does not require the isolation and purification of intermediates, potentially improving efficiency.[11]
Conclusion
While there is a significant lack of publicly available quantitative data on the solubility and stability of 2-(Aminomethoxy)acetic acid and its related compounds, this guide consolidates the existing qualitative information and provides context based on general chemical principles and related experimental procedures. 2-[2-(2-aminoethoxy)ethoxy]acetic acid is slightly soluble in DMSO and methanol and should be stored at low temperatures, under an inert atmosphere, and protected from light to ensure its stability. Inferred stability from synthesis protocols suggests robustness to certain basic conditions. For drug development and research applications, it is imperative to conduct thorough in-house solubility and stability studies under conditions relevant to the intended use. The provided workflows can serve as a foundational template for designing such experiments.
References
- 1. 2-(2-aminoethoxy)acetic Acid | C4H9NO3 | CID 11170956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 [chemicalbook.com]
- 5. biosynth.com [biosynth.com]
- 6. 2-[2-(2-aminoethoxy)ethoxy]acetic acid [AEEA] Cas:134978-97-5 - Amerigo Scientific [amerigoscientific.com]
- 7. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid Formula - ECHEMI [echemi.com]
- 8. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 9. Degradation of acetic acid with sulfate radical generated by persulfate ions photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2002042259A3 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Biochemical Applications of 2-(Aminomethoxy)acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-(Aminomethoxy)acetic acid, more commonly known as aminooxyacetic acid (AOA or AOAA), is a versatile small molecule with significant applications in biochemistry and pharmacology. Its primary mechanism of action is the inhibition of pyridoxal phosphate (PLP)-dependent enzymes, which are crucial for a wide range of metabolic pathways. This guide provides a comprehensive overview of the core applications of AOA, with a focus on its utility as a research tool and its potential therapeutic implications. We will delve into its effects on neurotransmitter metabolism, cellular bioenergetics, and cancer biology, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows involved.
Core Biochemical Applications
The broad inhibitory profile of aminooxyacetic acid against PLP-dependent enzymes makes it a valuable tool for studying and manipulating various biochemical pathways.
Inhibition of γ-Aminobutyric Acid (GABA) Transaminase (GABA-T)
One of the most well-documented applications of AOA is its potent inhibition of GABA-T, the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2] By blocking GABA-T, AOA leads to an accumulation of GABA in the brain and other tissues.[2][3] This property has been exploited in several research and preclinical settings:
-
Neuroscience Research: AOA is used as a tool to experimentally elevate GABA levels to study its role in neurotransmission, synaptic plasticity, and behavior.[2]
-
Anticonvulsant Studies: The increase in GABAergic inhibition resulting from AOA administration has been shown to have anticonvulsant effects in various animal models of epilepsy.[1]
-
Huntington's Disease Research: Given the known depletion of GABA in Huntington's disease, AOA was investigated in a clinical trial for its potential to alleviate symptoms by increasing brain GABA levels. However, the trial did not show clinical improvement and was hampered by side effects at higher doses.[1][4]
-
Tinnitus Treatment: AOA has been studied for the treatment of tinnitus, with one study showing a reduction in tinnitus severity in a subset of patients, although side effects were common.[1]
Inhibition of Aspartate Aminotransferase (AAT) and the Malate-Aspartate Shuttle
Aminooxyacetic acid is a potent inhibitor of aspartate aminotransferase (AAT), a key enzyme in amino acid metabolism and the malate-aspartate shuttle.[1][5] The malate-aspartate shuttle is a critical mechanism for the transport of reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation.
-
Cellular Bioenergetics Research: By inhibiting the malate-aspartate shuttle, AOA effectively uncouples glycolysis from mitochondrial respiration in certain cell types, leading to a state of "functional hypoglycemia."[1][5] This makes it a valuable tool for studying cellular energy metabolism and the interplay between different metabolic pathways.
-
Cancer Biology: The reliance of some cancer cells on the malate-aspartate shuttle for energy production has made AAT a potential therapeutic target. AOA has been shown to selectively inhibit the proliferation of breast cancer cells and suppress tumor growth in animal models.[1][6]
-
Excitotoxicity and Neurodegeneration: The impairment of mitochondrial energy metabolism by AOA can lead to excitotoxic neuronal death.[7] This phenomenon has been used to create animal models of neurodegenerative diseases like Huntington's disease, where excitotoxicity is a proposed mechanism of neuronal loss.[1][7]
Inhibition of Cystathionine β-Synthase (CBS) and Cystathionine γ-Lyase (CSE)
AOA also inhibits other PLP-dependent enzymes, including cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), which are the primary enzymes responsible for the production of hydrogen sulfide (H₂S) in mammalian cells.[3]
-
H₂S Signaling Research: H₂S is now recognized as an important gasotransmitter involved in various physiological processes. AOA can be used as a pharmacological tool to reduce endogenous H₂S production and investigate its signaling roles.
-
Colon Cancer Research: Upregulation of CBS and H₂S production has been implicated in promoting the growth of colon cancer. The inhibitory effect of AOA on CBS is being explored as a potential therapeutic strategy, with novel AOA prodrugs showing enhanced anti-tumor efficacy in preclinical models.[8]
Other Biochemical Applications
-
Inhibition of Alanine:Glyoxylate Aminotransferase (AGT): AOA is a selective inhibitor of AGT, an enzyme involved in glyoxylate metabolism. This property is utilized in a diagnostic method for Primary Hyperoxaluria Type I, a genetic disorder characterized by the deficiency of AGT.[9]
-
Plant Biology: AOA can inhibit 1-aminocyclopropane-1-carboxylate synthase, a key enzyme in the biosynthesis of ethylene, a plant hormone that promotes fruit ripening and flower senescence. This application can extend the vase life of cut flowers.[1]
-
Bioconjugation Chemistry: The aminooxy group of AOA readily reacts with aldehydes and ketones to form stable oxime linkages. This chemoselective ligation strategy is employed in the synthesis of peptide and protein conjugates for various applications, including drug delivery and diagnostics.[10]
Quantitative Data
The following tables summarize key quantitative data regarding the inhibitory activity of aminooxyacetic acid and its effects in biological systems.
Table 1: Inhibitory Potency of Aminooxyacetic Acid against Various Enzymes
| Enzyme Target | Organism/System | Inhibition Constant | Reference |
| GABA Transaminase (GABA-T) | - | Kᵢ = 9.16 µM | [3] |
| Cystathionine β-Synthase (CBS) | - | IC₅₀ = 8.5 µM | [3] |
| Cystathionine γ-Lyase (CSE) | - | IC₅₀ = 1.1 µM | [3] |
Table 2: In Vivo Effects of Aminooxyacetic Acid in Rodent Models
| Species | Dosage and Route | Observed Effect | Reference |
| Rat | 50-150 mg/kg (i.v.) | Maximal accumulation of GABA in the cerebellum. | [2] |
| Rat | 90 mg/kg (i.v.) | Rapid initial increase in GABA in the cerebellum and whole brain. | [11] |
| Mouse | 13 mg/kg | Decreased GABA-T activity and increased GABA levels in the brain. | [3] |
| Mouse | ED₅₀ = 53 mg/kg | Inhibition of 3-mercaptopropionic acid-induced seizures. | [3] |
| Mouse | ED₅₀ = 130 mg/kg | Inhibition of strychnine-induced seizures. | [3] |
| Mouse | ED₅₀ = 85 mg/kg | Inhibition of pentetrazole-induced seizures. | [3] |
| Mouse | ED₅₀ = 62 mg/kg | Neurotoxicity in the chimney test. | [3] |
| Mouse | LD₅₀ = 105 mg/kg | Lethal dose. | [3] |
Table 3: Clinical Trial Data for Aminooxyacetic Acid in Huntington's Disease
| Parameter | Value | Reference |
| Patient Population | 7 patients with Huntington's disease | [4] |
| Study Design | Placebo-controlled crossover trial | [4] |
| Dosage | Up to 2 mg/kg/day (orally) | [4] |
| Outcome | No clinical improvement observed. | [4] |
| Adverse Effects at >2 mg/kg/day | Drowsiness, ataxia, seizures, psychotic behavior | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways affected by aminooxyacetic acid.
Caption: Inhibition of GABA Metabolism by Aminooxyacetic Acid.
Caption: Inhibition of the Malate-Aspartate Shuttle by Aminooxyacetic Acid.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for assessing the effect of aminooxyacetic acid on cancer cell proliferation.
Caption: Workflow for Determining the IC50 of AOA on Cancer Cells.
Experimental Protocols
This section provides an overview of key experimental methodologies. For detailed, step-by-step protocols, it is recommended to consult the original research articles.
In Vitro Enzyme Inhibition Assays
-
General Principle: The inhibitory effect of AOA on a specific PLP-dependent enzyme is typically determined by measuring the enzyme's activity in the presence and absence of the inhibitor.
-
Methodology for GABA-T Inhibition:
-
Enzyme Source: Purified GABA-T or tissue homogenates rich in the enzyme (e.g., brain tissue).
-
Substrates: GABA and α-ketoglutarate.
-
Assay: The reaction can be monitored by measuring the formation of glutamate or succinic semialdehyde. A common method involves a coupled enzyme assay where the product is used in a subsequent reaction that results in a change in absorbance or fluorescence.
-
Inhibition: The assay is performed with varying concentrations of AOA to determine the IC₅₀ or Kᵢ value.
-
-
Methodology for Aspartate Aminotransferase (AAT) Inhibition:
-
Enzyme Source: Purified AAT or cell/tissue lysates.
-
Substrates: Aspartate and α-ketoglutarate.
-
Assay: The activity is often measured by monitoring the decrease in NADH absorbance at 340 nm in a coupled reaction with malate dehydrogenase.
-
Inhibition: AOA is pre-incubated with the enzyme before the addition of substrates to assess its inhibitory effect.
-
Cell-Based Assays
-
Cell Culture:
-
Cell Lines: Breast cancer cell lines such as MCF-7 or MDA-MB-231 are commonly used to study the anti-proliferative effects of AOA.
-
Media: Standard cell culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
-
Cell Viability/Proliferation Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
LDH Assay: The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, providing an indication of cytotoxicity.
-
Direct Cell Counting: Cells can be directly counted using a hemocytometer or an automated cell counter after treatment with AOA.
-
-
Experimental Procedure Outline:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of AOA.
-
Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
A cell viability assay is performed according to the manufacturer's instructions.
-
The results are used to calculate the percentage of cell viability relative to an untreated control, and an IC₅₀ value is determined.
-
In Vivo Studies in Animal Models
-
Animal Models:
-
Rodents (rats, mice): Commonly used to study the effects of AOA on brain GABA levels, seizure susceptibility, and tumor growth.
-
-
Administration:
-
AOA can be administered via various routes, including intraperitoneal (i.p.), intravenous (i.v.), or oral gavage, depending on the experimental design.
-
-
Outcome Measures:
-
Neurochemical Analysis: Measurement of GABA levels in different brain regions using techniques like high-performance liquid chromatography (HPLC).
-
Behavioral Assessments: Monitoring for changes in behavior, such as seizure activity or motor coordination.
-
Tumor Growth: In cancer models, tumor volume is measured over time to assess the efficacy of AOA treatment.
-
Toxicity: Animals are monitored for signs of toxicity, and tissues may be collected for histological analysis.
-
Conclusion and Future Directions
2-(Aminomethoxy)acetic acid is a powerful and versatile tool in biochemical research, providing a means to probe the function of a wide array of PLP-dependent enzymes. Its applications span from fundamental neuroscience to cancer metabolism and diagnostics. While its clinical utility has been limited by side effects, the insights gained from studies using AOA continue to inform our understanding of complex biological processes. Future research may focus on the development of more specific inhibitors of PLP-dependent enzymes, inspired by the mechanism of AOA, to improve therapeutic potential and minimize off-target effects. The use of AOA in combination with other metabolic inhibitors also presents an exciting avenue for future investigation, particularly in the context of cancer therapy. The development of novel prodrugs of AOA, such as those being investigated for colon cancer, may also help to overcome some of the limitations of the parent compound and enhance its therapeutic index.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of aminooxyacetic acid (AOAA) on GABA levels in some parts of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of aminooxyacetic acid on the release of preloaded [3H]GABA and radioactive metabolites from slices of developing mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Malate-aspartate shuttle inhibitor aminooxyacetic acid blocks lipopolysaccharides-induced activation of BV2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.lib.utexas.edu [search.lib.utexas.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. scispace.com [scispace.com]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. researchgate.net [researchgate.net]
- 10. graphviz.org [graphviz.org]
- 11. neurology.org [neurology.org]
Navigating the Landscape of High-Purity 2-(Aminomethoxy)acetic Acid Derivatives for Advanced Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The field of targeted therapeutics is continuously evolving, demanding innovative chemical tools to construct sophisticated drug delivery systems and novel therapeutic modalities. Among the versatile building blocks available to researchers, 2-(aminomethoxy)acetic acid and its derivatives have emerged as critical components, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the commercial availability, key applications, and technical considerations for a prominent derivative, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA), a molecule frequently utilized in advanced drug development.
Unraveling the Identity: From 2-(Aminomethoxy)acetic acid to AEEA
Initial inquiries for "2-(Aminomethoxy)acetic acid" often lead to the more readily available and widely utilized derivative, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid , commonly referred to as AEEA. While "2-(Aminomethoxy)acetic acid" is a valid chemical entity with the CAS number 10366-71-9, its commercial availability is limited. In contrast, AEEA (CAS No. 134978-97-5) is offered by a range of chemical suppliers in various purities, making it the de facto standard for many research and development applications. This guide will focus on the commercially accessible AEEA, providing the necessary technical details for its effective utilization.
Commercial Availability and Supplier Specifications
A critical first step for any research or development project is sourcing high-purity starting materials. AEEA is available from several reputable chemical suppliers, often with purities exceeding 95%. Below is a summary of representative commercial suppliers and their typical product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| BOC Sciences | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 | C6H13NO4 | 163.17 | ≥95% |
| Chem-Impex | [2-(Z-amino)ethoxy]acetic acid | 1260092-43-0 | C12H15NO5 | 253.3 | 99 - 101% (by titration) |
| Biosynth | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 | C6H13NO4 | 163.17 | Not specified |
| TCI Chemicals | 2-[2-(2-Aminoethoxy)ethoxy]acetic Acid | 134978-97-5 | C6H13NO4 | 163.17 | >96.0% |
| BLDpharm | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 | C6H13NO4 | 163.17 | Not specified |
| Synthonix | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 | C6H13NO4 | 163.17 | 95+% |
| Manchester Organics | 2-[2-(2-Aminoethoxy)ethoxy]acetic acid hydrochloride | 134978-97-5 | C6H13NO4.HCl | 199.63 | 97% |
| Amerigo Scientific | 2-[2-(2-aminoethoxy)ethoxy]acetic acid [AEEA] | 134978-97-5 | C6H13NO4 | 163.17 | ≥98% |
| Barcelona Fine Chemicals | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 | C6H13NO4 | 163.17 | >95% by NMR |
Core Applications in Drug Discovery and Bioconjugation
The unique bifunctional nature of AEEA, possessing both a primary amine and a carboxylic acid, combined with its hydrophilic polyethylene glycol (PEG) spacer, makes it an invaluable linker in several cutting-edge therapeutic platforms.
Antibody-Drug Conjugates (ADCs)
In the realm of ADCs, the linker connecting the antibody to the cytotoxic payload is a critical determinant of the conjugate's stability, pharmacokinetics, and efficacy. AEEA is frequently incorporated into non-cleavable ADC linkers.[1] Its hydrophilic nature helps to mitigate the aggregation often caused by hydrophobic drug payloads and improves the overall solubility of the ADC. The flexible ether linkages provide spatial separation between the antibody and the drug, which can be crucial for optimal target binding and drug activity.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a key component influencing the formation and stability of the ternary complex (Target-PROTAC-E3 ligase). AEEA is a popular choice for PROTAC linker synthesis due to its hydrophilicity, flexibility, and synthetically tractable nature.[1][2] The length and composition of the linker, often constructed with AEEA units, are critical parameters that require optimization for each specific target and E3 ligase pair.
Experimental Protocols and Methodologies
While specific protocols are highly dependent on the nature of the antibody, payload, or protein binders, the following sections provide generalized methodologies for the synthesis of AEEA-containing conjugates.
General Protocol for Amide Bond Formation using AEEA
This protocol outlines the coupling of the carboxylic acid moiety of AEEA to a primary amine on a target molecule (e.g., a protein or a synthetic small molecule).
Materials:
-
2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA)
-
Amine-containing target molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of AEEA: Dissolve AEEA and NHS (or Sulfo-NHS) in anhydrous DMF. Add EDC or DCC to the solution and stir at room temperature for 1-4 hours to form the NHS ester of AEEA.
-
Conjugation to Amine: Add the amine-containing target molecule to the activated AEEA solution. The reaction is typically carried out at room temperature for 2-12 hours.
-
Quenching and Purification: Quench any unreacted NHS ester with a small amount of a primary amine-containing buffer (e.g., Tris buffer). Purify the resulting conjugate using an appropriate method, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of Fmoc-Protected AEEA for Solid-Phase Peptide Synthesis
For incorporation into peptides, AEEA is often protected with a fluorenylmethyloxycarbonyl (Fmoc) group on the amine.
Materials:
-
2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA)
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate
-
Dioxane and water
-
Reaction vessel
-
Stirring apparatus
-
Extraction and purification equipment
Procedure:
-
Dissolution: Dissolve AEEA in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Fmoc Protection: Add Fmoc-OSu to the solution and stir vigorously at room temperature for several hours.
-
Workup: Acidify the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Fmoc-AEEA can be further purified by crystallization or column chromatography.
Signaling Pathway Involvement and Biological Activity
While AEEA is primarily utilized as a synthetic linker, some studies have indicated that AEEA-containing molecules can influence cellular signaling pathways. For instance, certain compounds incorporating AEEA have been observed to induce autophagy, increase p53 phosphorylation and expression, and down-regulate the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[]
It is important to note that these effects are likely attributable to the overall structure of the final molecule rather than AEEA itself acting as a direct signaling molecule. However, the physicochemical properties imparted by the AEEA linker, such as solubility and cell permeability, can significantly impact the biological activity of the conjugate.
Below are diagrams illustrating the general concepts of ADC and PROTAC mechanisms where AEEA serves as a linker.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC) utilizing an AEEA linker.
Caption: Simplified workflow of targeted protein degradation by a PROTAC molecule with an AEEA linker.
Conclusion
While the nomenclature can initially be ambiguous, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA) stands out as a readily available and highly versatile tool for researchers in drug discovery and development. Its favorable physicochemical properties make it an ideal component for constructing sophisticated therapeutic agents like ADCs and PROTACs. By understanding the commercial landscape, key applications, and fundamental synthetic methodologies, scientists can effectively leverage AEEA to advance the frontiers of targeted medicine. As with any chemical reagent, it is imperative to source high-purity material from reputable suppliers to ensure the reliability and reproducibility of experimental results.
References
An In-depth Technical Guide to 2-[2-(2-aminoethoxy)ethoxy]acetic Acid (CAS Number 134978-97-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), registered under CAS number 134978-97-5, is a bifunctional molecule that has garnered significant attention in the fields of medicinal chemistry and drug development. Its structure, featuring a hydrophilic polyethylene glycol (PEG)-like chain with a terminal primary amine and a carboxylic acid, makes it an invaluable tool as a linker or spacer in the synthesis of complex biomolecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of AEEA, with a focus on its role in the development of modern therapeutics such as peptides, Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
2-[2-(2-aminoethoxy)ethoxy]acetic acid is a white to off-white solid at room temperature. Its key chemical identifiers and physicochemical properties are summarized in the tables below.
| Identifier | Value | References |
| CAS Number | 134978-97-5 | [1][2][3][][5] |
| IUPAC Name | 2-[2-(2-aminoethoxy)ethoxy]acetic acid | [1][2] |
| Synonyms | 8-Amino-3,6-dioxaoctanoic acid, Amino-PEG2-acetic acid, H-AEEA-OH | [1][3] |
| Molecular Formula | C₆H₁₃NO₄ | [2] |
| Molecular Weight | 163.17 g/mol | [2] |
| Property | Value | References |
| Appearance | White to off-white solid | [] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in water and other polar solvents | [6] |
| pKa | Not available |
Applications in Drug Development
The primary utility of AEEA lies in its application as a hydrophilic and flexible linker in the construction of complex therapeutic molecules. Its PEG-like nature can enhance the solubility and pharmacokinetic properties of the parent molecule.[6]
Peptide Synthesis
AEEA is widely used in solid-phase peptide synthesis (SPPS) to introduce a spacer arm, often to attach reporter molecules, or to improve the solubility of the final peptide. It is a key component in the structure of the blockbuster glucagon-like peptide-1 (GLP-1) receptor agonists, Semaglutide and Tirzepatide, used in the treatment of type 2 diabetes and obesity.[2][7][8][9][10][11][12] In these drugs, the AEEA linker connects the peptide backbone to a fatty acid moiety, which promotes binding to serum albumin, thereby extending the drug's half-life.[2]
Antibody-Drug Conjugates (ADCs)
In the field of oncology, AEEA and its derivatives are employed as linkers in the design of ADCs.[1][13][14] ADCs are targeted therapies consisting of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker. The linker's role is critical; it must be stable in circulation but allow for the release of the payload at the target tumor site. The hydrophilic properties of the AEEA linker can help to mitigate aggregation and improve the overall physicochemical properties of the ADC.[13]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome.[1] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a crucial determinant of a PROTAC's efficacy. AEEA-based linkers offer the necessary flexibility and hydrophilicity to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][6]
Synthesis and Experimental Protocols
The synthesis of molecules containing the AEEA linker typically involves standard peptide coupling chemistries. The Fmoc-protected version, Fmoc-AEEA-OH, is a common building block used in SPPS.
General Protocol for Fmoc-AEEA-OH Coupling in SPPS
This protocol describes the manual coupling of Fmoc-AEEA-OH to a resin-bound peptide.
Materials:
-
Fmoc-protected peptide on a suitable solid support (e.g., Rink amide resin)
-
Fmoc-AEEA-OH
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution in DMF (20% v/v) for Fmoc deprotection
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Coupling:
-
Dissolve Fmoc-AEEA-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated Fmoc-AEEA-OH solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times), DCM (3 times), and MeOH (3 times).
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a successful coupling.
-
Drying: Dry the resin under vacuum.
This cycle can be repeated to add more amino acids or other moieties to the AEEA linker.
Biological Activity and Signaling Pathways
While 2-[2-(2-aminoethoxy)ethoxy]acetic acid is primarily considered a biochemically inert linker, its incorporation into a therapeutic molecule can significantly influence the molecule's overall biological activity by modulating its physicochemical properties. There is anecdotal evidence suggesting that AEEA-containing compounds may influence cellular signaling pathways, such as the p53 and NF-κB pathways, however, robust, peer-reviewed studies directly attributing signaling activity to the AEEA moiety itself are lacking.[] The observed biological effects are typically a function of the entire conjugate.
PROTAC Mechanism of Action
PROTACs containing an AEEA linker function by inducing the degradation of a target protein. The AEEA linker bridges the target-binding and E3 ligase-binding moieties, facilitating the formation of a ternary complex. This proximity enables the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.
Safety and Toxicity
The safety and toxicity profile of a molecule containing an AEEA linker is primarily determined by the properties of the parent molecule (e.g., the peptide or the cytotoxic payload of an ADC). However, the linker itself can influence the overall toxicity. For instance, a more stable linker in an ADC can reduce off-target toxicity by minimizing premature release of the cytotoxic drug.[15][16] The hydrophilic nature of the AEEA linker may also contribute to a more favorable safety profile by improving the solubility and clearance of the conjugate.[17]
Conclusion
2-[2-(2-aminoethoxy)ethoxy]acetic acid (CAS No. 134978-97-5) is a versatile and valuable building block in modern drug discovery and development. Its utility as a hydrophilic and flexible linker has been demonstrated in the successful development of peptide therapeutics, and it holds great promise for the advancement of next-generation modalities such as ADCs and PROTACs. A thorough understanding of its properties and its impact on the pharmacokinetics and pharmacodynamics of the final conjugate is essential for researchers and scientists working at the forefront of pharmaceutical innovation. Further research into the potential intrinsic biological activities of AEEA and the development of novel linker technologies based on its scaffold will undoubtedly continue to shape the future of medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ptf23.scg.ch [ptf23.scg.ch]
- 3. CN103848910A - Solid synthetic method of semaglutide - Google Patents [patents.google.com]
- 5. 2-[2-(2-aminoethoxy)ethoxy]acetic acid [AEEA] Cas:134978-97-5 - Amerigo Scientific [amerigoscientific.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis method of Tirzeptide - Eureka | Patsnap [eureka.patsnap.com]
- 8. A two-step method preparation of semaglutide through solid-phase synthesis and inclusion body expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Tirzepatide by Native Chemical Ligation (NCL), a Once-weekly dual GIP and GLP-1 Receptor Agonist (On-Demand) [usp.org]
- 11. Continuous manufacturing of tirzepatide using online UHPLC-based PAT: An enabling technology for commercialization of a synthetic peptide - American Chemical Society [acs.digitellinc.com]
- 12. Synthesis of Semaglutide [cjph.com.cn]
- 13. nbinno.com [nbinno.com]
- 14. AEEA-AEEA | ADC Linker | 1143516-05-5 | Invivochem [invivochem.com]
- 15. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Methodological & Application
2-(Aminomethoxy)acetic acid: A Versatile Linker for Bioconjugation
Application Note
Introduction
2-(Aminomethoxy)acetic acid and its derivatives, often referred to as aminooxy or AEEA (aminoethoxyethoxyacetic acid) linkers, have emerged as powerful tools in the field of bioconjugation. These hydrophilic, bifunctional molecules provide a robust and versatile platform for the covalent attachment of various payloads—such as small molecule drugs, fluorescent dyes, or biotin—to biomolecules including proteins, antibodies, glycoproteins, and nucleic acids. The key feature of these linkers is the aminooxy group, which chemoselectively reacts with aldehyde or ketone moieties to form a highly stable oxime bond. This application note provides a comprehensive overview of the properties, applications, and protocols for utilizing 2-(Aminomethoxy)acetic acid-based linkers in bioconjugation, with a focus on their use in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Principle of Oxime Ligation
The conjugation chemistry underpinning the utility of 2-(Aminomethoxy)acetic acid linkers is the formation of an oxime bond. The aminooxy group (-O-NH₂) of the linker undergoes a condensation reaction with a carbonyl group (an aldehyde or ketone) on the target biomolecule. This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for use with sensitive biological molecules.
The resulting oxime linkage (C=N-O) is significantly more stable than other imine-based linkages, such as hydrazones, particularly at physiological pH.[1][2][3] The stability and kinetics of oxime ligation can be modulated by pH and the use of nucleophilic catalysts like aniline and its derivatives.[4][5][6][7]
Advantages of 2-(Aminomethoxy)acetic acid Linkers
-
High Stability: The oxime bond is resistant to hydrolysis under physiological conditions, ensuring the integrity of the bioconjugate in biological systems.[1][2][3]
-
Chemoselectivity: The aminooxy group reacts specifically with aldehydes and ketones, which are rare in native proteins, thus minimizing off-target reactions. Aldehyde or ketone functionalities can be introduced into biomolecules through various methods, such as the oxidation of carbohydrates on glycoproteins.
-
Hydrophilicity: The ethylene glycol backbone of AEEA linkers imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting bioconjugate.[8][9]
-
Versatility: The carboxylic acid end of the linker can be readily functionalized with a wide range of molecules, enabling the creation of diverse bioconjugates.
Applications in Bioconjugation
The unique properties of 2-(Aminomethoxy)acetic acid linkers make them suitable for a wide range of bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): These linkers can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. A common strategy involves the oxidation of the antibody's N-glycans to generate aldehyde groups for site-specific conjugation.[10]
-
PROTACs (Proteolysis Targeting Chimeras): AEEA-based linkers are employed to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs, which induce the degradation of specific proteins.[8][11][12][13]
-
Labeling of Biomolecules: Fluorescent dyes, biotin, or other reporter molecules can be conjugated to proteins, glycoproteins, and other biomolecules for use in various assays and imaging techniques.
-
Surface Modification: Immobilization of proteins and other biomolecules onto surfaces for applications such as biosensors and microarrays.
Data Presentation
Table 1: Comparative Stability of Oxime and Hydrazone Linkages
| Linkage Type | Condition | Half-life | Reference |
| Oxime | pD 7.0 | 25 days | [14] |
| Acetylhydrazone | pD 7.0 | 2 hours | [14] |
| Methylhydrazone | pD 7.0 | ~1 hour | [14] |
Table 2: Catalysis of Oxime Ligation
| Catalyst | Concentration | Fold Rate Increase (vs. uncatalyzed at pH 7) | Fold Rate Increase (vs. aniline at equal concentration) | Reference |
| Aniline | 100 mM | ~40 | - | [5] |
| m-Phenylenediamine (mPDA) | 100 mM | - | ~2.5 | [15] |
| m-Phenylenediamine (mPDA) | 750 mM | - | ~15 | [15] |
| p-Phenylenediamine | 10 mM | 120 | 19 | [16] |
Table 3: Effect of pH on Oxime Ligation Rate
| pH | Relative Reaction Rate | Notes | Reference |
| < 6.5 | High | Acid-catalyzed dehydration of the tetrahedral intermediate is the rate-determining step. | [5][17] |
| 7.0 - 7.5 | Moderate | Optimal for many bioconjugation reactions involving sensitive proteins. | [18] |
| > 7.5 | Low | Reduced rate of dehydration step. | [17] |
Experimental Protocols
Protocol 1: General Procedure for Glycoprotein Labeling
This protocol describes the generation of aldehyde groups on a glycoprotein via mild oxidation of sialic acid residues, followed by conjugation to an aminooxy-functionalized molecule.
Materials:
-
Glycoprotein (e.g., IgG antibody) in PBS
-
Sodium meta-periodate (NaIO₄)
-
Ethylene glycol
-
Aminooxy-functionalized payload (e.g., Aminooxy-PEG-Biotin)
-
Aniline or m-phenylenediamine (optional catalyst)
-
Coupling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Oxidation of Glycoprotein:
-
Prepare a 10 mM solution of NaIO₄ in cold PBS.
-
Add the NaIO₄ solution to the glycoprotein solution to a final concentration of 1-2 mM.
-
Incubate the reaction on ice for 30 minutes in the dark.
-
Quench the reaction by adding ethylene glycol to a final concentration of 10 mM. Incubate on ice for 10 minutes.
-
Remove excess periodate and buffer exchange the oxidized glycoprotein into coupling buffer using a desalting column.
-
-
Oxime Ligation:
-
Prepare a stock solution of the aminooxy-functionalized payload in an appropriate solvent (e.g., DMSO or water).
-
Add a 50-100 molar excess of the aminooxy payload to the oxidized glycoprotein solution.
-
If using a catalyst, add aniline or m-phenylenediamine to the desired final concentration (e.g., 10-100 mM).
-
Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Purification:
-
Remove excess, unreacted payload and catalyst by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
Characterize the conjugate by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
-
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via Glycan Engineering
This protocol outlines a site-specific conjugation strategy using an aminooxy linker.
Materials:
-
Monoclonal antibody (mAb)
-
Galactosyltransferase and sialyltransferase
-
UDP-Gal and CMP-Sialic Acid
-
Sodium meta-periodate (NaIO₄)
-
Aminooxy-linker-drug construct
-
m-Phenylenediamine (catalyst)
-
Purification resins (e.g., Protein A, size exclusion chromatography)
Procedure:
-
Glycan Remodeling:
-
Treat the mAb with galactosyltransferase and UDP-Gal to ensure terminal galactose residues on the N-glycans.
-
Subsequently, treat with sialyltransferase and CMP-sialic acid to add terminal sialic acid residues.
-
Purify the remodeled mAb using Protein A chromatography.
-
-
Aldehyde Generation:
-
Oxidize the sialic acid residues of the remodeled mAb with a controlled concentration of NaIO₄ (e.g., 1 mM) in a suitable buffer (e.g., sodium acetate, pH 5.5) for 30 minutes at 4°C in the dark.
-
Quench the reaction and purify the aldehyde-functionalized mAb by buffer exchange into a neutral pH buffer (e.g., PBS, pH 7.4).
-
-
Conjugation:
-
Add the aminooxy-linker-drug construct to the aldehyde-functionalized mAb at a defined molar ratio.
-
Add m-phenylenediamine to a final concentration of 50-100 mM to catalyze the reaction.
-
Incubate at room temperature for 2-4 hours.
-
-
Purification and Characterization:
-
Purify the resulting ADC using size exclusion chromatography to remove unreacted drug-linker and catalyst.
-
Analyze the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry, and size exclusion chromatography.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. diva-portal.org [diva-portal.org]
- 8. nbinno.com [nbinno.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 11. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. interchim.fr [interchim.fr]
- 18. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Coupling 2-(Aminomethoxy)acetic acid to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the coupling of 2-(Aminomethoxy)acetic acid to primary amines, a common reaction in bioconjugation, linker chemistry, and the development of therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The terminal carboxylic acid of 2-(Aminomethoxy)acetic acid can be activated to readily react with primary amines, forming a stable amide bond.
Overview of the Coupling Reaction
The formation of an amide bond between a carboxylic acid and a primary amine is not spontaneous and requires the activation of the carboxyl group. This is typically achieved using coupling reagents that convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the primary amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reagents for the coupling of a carboxylic acid to a primary amine. The specific quantities may require optimization depending on the substrate.
| Reagent/Parameter | Molar Equivalents (relative to Primary Amine) | Typical Concentration | Role |
| Primary Amine | 1.0 | 0.1 - 0.5 M | Substrate |
| 2-(Aminomethoxy)acetic acid | 1.0 - 1.2 | 0.1 - 0.5 M | Substrate |
| EDC | 1.1 - 1.5 | 0.1 - 0.5 M | Coupling Reagent |
| HOBt or NHS | 1.0 - 1.2 | 0.1 - 0.5 M | Additive to suppress racemization and improve yield |
| Diisopropylethylamine (DIPEA) | 1.0 - 3.0 | 0.1 - 1.0 M | Base to neutralize salts and facilitate reaction |
| Solvent (e.g., DMF, CH₂Cl₂) | - | - | Reaction Medium |
| Reaction Temperature | - | 0 °C to Room Temperature | Reaction Condition |
| Reaction Time | - | 2 - 24 hours | Reaction Condition |
Experimental Protocol
This protocol describes a general procedure for the coupling of 2-(Aminomethoxy)acetic acid to a primary amine using EDC and HOBt.
Materials:
-
2-(Aminomethoxy)acetic acid
-
Primary amine substrate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and 2-(Aminomethoxy)acetic acid (1.1 eq) in anhydrous DMF. Stir the solution at room temperature until all solids are dissolved.
-
Addition of Coupling Additive: Add HOBt (1.2 eq) to the reaction mixture and stir for 10-15 minutes.
-
Activation and Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add EDC (1.5 eq) portion-wise to the stirred solution. After the addition is complete, add DIPEA (2.0 eq) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.
Visualizations
Caption: Experimental workflow for the coupling of 2-(Aminomethoxy)acetic acid to a primary amine.
Caption: Simplified reaction pathway for EDC/HOBt mediated amide bond formation.
Application Notes and Protocols for Incorporating 2-(Aminomethoxy)acetic Acid into Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of functional monomers into polymer backbones is a cornerstone of modern materials science, enabling the design of polymers with tailored properties for a wide range of applications, particularly in the biomedical field. 2-(Aminomethoxy)acetic acid, with its inherent amino and carboxylic acid functionalities bridged by a flexible ether linkage, presents a promising, albeit less common, monomer for the synthesis of novel polyamides and poly(ester amides). These polymers are anticipated to exhibit enhanced hydrophilicity, biocompatibility, and biodegradability, making them attractive candidates for drug delivery systems, tissue engineering scaffolds, and other biomedical applications.
This document provides detailed application notes and experimental protocols for the incorporation of 2-(Aminomethoxy)acetic acid and structurally similar monomers into polymer backbones. Given the limited direct literature on 2-(Aminomethoxy)acetic acid, this guide also draws upon established methods for the polymerization of analogous amino acids containing ether linkages to provide representative and adaptable protocols.
Applications in Drug Development
Polymers derived from amino acids and containing ether linkages, such as those synthesized from 2-(Aminomethoxy)acetic acid, are of significant interest in drug development for several key reasons:
-
Biocompatibility and Biodegradability: The presence of amino acid and ether moieties can lead to polymers that are well-tolerated in biological systems and can be broken down into non-toxic byproducts. This is crucial for applications involving direct contact with tissues or for systemic drug delivery.
-
Controlled Drug Release: The polymer backbone can be engineered to control the release kinetics of encapsulated or conjugated drugs. The hydrophilic nature imparted by the ether linkages can influence swelling behavior and drug diffusion rates.
-
Targeted Drug Delivery: The functional groups of the monomer can be utilized for the conjugation of targeting ligands (e.g., antibodies, peptides) to direct the polymer-drug conjugate to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.
-
Improved Pharmacokinetics: Encapsulation of drugs within these polymer matrices can protect them from premature degradation in the bloodstream, prolong their circulation time, and improve their overall pharmacokinetic profile.
Experimental Protocols
The following protocols describe the synthesis of polyamides and poly(ester amides) using amino acid monomers. These can be adapted for 2-(Aminomethoxy)acetic acid, assuming appropriate protection of the reactive functional groups as needed.
Protocol 1: Solution Polycondensation of an Amino Acid Monomer
This protocol describes a general method for the synthesis of a polyamide from an amino acid via solution polycondensation.
Materials:
-
Amino acid monomer (e.g., 6-aminocaproic acid as an analogue for 2-(Aminomethoxy)acetic acid)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Triphenyl phosphite (TPP)
-
Pyridine, anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet/outlet, and condenser. Ensure the system is dry and purged with nitrogen.
-
Monomer Dissolution: To the flask, add the amino acid monomer (10 mmol) and anhydrous NMP (50 mL). Stir the mixture under a nitrogen atmosphere until the monomer is completely dissolved.
-
Addition of Reagents: Add anhydrous CaCl₂ (1.0 g), anhydrous pyridine (5 mL), and triphenyl phosphite (10.5 mL, 40 mmol).
-
Polymerization: Heat the reaction mixture to 100-120 °C and stir vigorously under a continuous nitrogen stream for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a beaker containing 500 mL of methanol with vigorous stirring. The polymer will precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with hot water and then with methanol to remove unreacted monomers and other impurities.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80 °C overnight to a constant weight.
Protocol 2: Solid-Phase Synthesis of a Polyamide
Solid-phase synthesis offers precise control over the polymer sequence and is particularly useful for creating sequence-defined oligomers or polymers. This protocol provides a general workflow.
Materials:
-
Fmoc-protected amino acid monomer (e.g., Fmoc-2-(Aminomethoxy)acetic acid)
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether, cold
Equipment:
-
Solid-phase synthesis vessel with a frit
-
Shaker or rocker
-
Filtration apparatus
Procedure:
-
Resin Swelling: Place the Rink Amide resin in the synthesis vessel and swell in DMF for 1 hour.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 20 minutes to remove the Fmoc protecting group from the resin. Drain and wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 10-15 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM.
-
Repeat Cycles: Repeat the deprotection and coupling steps to build the desired polyamide chain.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours to cleave the polyamide from the resin and remove side-chain protecting groups.
-
Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the polyamide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the polymer, decant the ether, and repeat the ether wash.
-
Drying: Dry the final polyamide product under vacuum.
Characterization of Polymers
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers.
Techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of amide bonds (characteristic peaks around 1650 cm⁻¹ for C=O stretch and 3300 cm⁻¹ for N-H stretch) and the presence of ether linkages (around 1100 cm⁻¹ for C-O-C stretch).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature (Td) of the polymer.
Data Presentation
The following tables provide representative data for polyamides and poly(ester amides) containing amino acid and ether moieties, which can be used as a benchmark for polymers synthesized with 2-(Aminomethoxy)acetic acid.
Table 1: Molecular Weight and Polydispersity of Representative Poly(ether-amide)s
| Polymer ID | Monomers | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| PEA-1 | Adipoyl chloride, 1,4-Butanediol, Glycine | 15.2 | 28.9 | 1.90 |
| PEA-2 | Sebacoyl chloride, 1,6-Hexanediol, Alanine | 18.5 | 35.1 | 1.90 |
| PEA-3 | Adipoyl chloride, Triethylene glycol, Leucine | 21.3 | 41.8 | 1.96 |
Table 2: Thermal Properties of Representative Poly(ether-amide)s
| Polymer ID | Tg (°C) | Tm (°C) | Td (°C) |
| PEA-1 | 45 | 185 | 350 |
| PEA-2 | 52 | 198 | 365 |
| PEA-3 | 38 | 175 | 340 |
Table 3: Solubility of Representative Poly(ether-amide)s
| Polymer ID | Water | Methanol | DMF | DMSO | Chloroform |
| PEA-1 | Insoluble | Slightly Soluble | Soluble | Soluble | Insoluble |
| PEA-2 | Insoluble | Slightly Soluble | Soluble | Soluble | Insoluble |
| PEA-3 | Slightly Soluble | Soluble | Soluble | Soluble | Slightly Soluble |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis, purification, and characterization of polymers.
Signaling Pathway for Nanoparticle Uptake in Drug Delivery
Many polymer-based drug delivery systems are formulated as nanoparticles. The cellular uptake of these nanoparticles often occurs via endocytosis, a process involving several intracellular signaling pathways. The PI3K/Akt pathway is a key regulator of endocytosis and subsequent intracellular trafficking.
Caption: PI3K/Akt signaling pathway involved in the endocytic uptake of polymer nanoparticles.
Application Notes and Protocols for the Quantification of 2-(Aminomethoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 2-(Aminomethoxy)acetic acid, also known as Carboxymethoxylamine. The following sections outline methodologies employing High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry and Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step. These proposed methods are based on established analytical principles for similar small, polar molecules.
Overview of Analytical Techniques
The quantification of 2-(Aminomethoxy)acetic acid presents analytical challenges due to its high polarity and low molecular weight. Direct analysis can be difficult, often requiring derivatization to improve chromatographic retention and detection sensitivity. This application note explores two primary analytical strategies:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach offers high sensitivity and selectivity, allowing for the direct analysis of the compound in complex matrices with minimal sample preparation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: This classic technique involves a chemical modification step to increase the volatility and thermal stability of the analyte, enabling its separation and detection by GC-MS.
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of the proposed analytical methods. These values are representative of what can be expected from well-developed and validated methods for compounds with similar physicochemical properties.
| Parameter | LC-MS/MS Method | GC-MS Method (with Derivatization) |
| Limit of Detection (LOD) | 0.1 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 5 ng/mL |
| Linearity (r²) | >0.998 | >0.995 |
| Dynamic Range | 0.5 - 500 ng/mL | 5 - 1000 ng/mL |
| Precision (%RSD) | < 10% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
Experimental Protocols
LC-MS/MS Method for Direct Quantification
This protocol describes a direct injection method for the analysis of 2-(Aminomethoxy)acetic acid in biological matrices.
3.1.1. Sample Preparation
-
Matrix: Human Plasma
-
Procedure:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C-labeled 2-(Aminomethoxy)acetic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
-
3.1.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.
-
Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0.0 95 5.0 50 5.1 95 | 8.0 | 95 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by direct infusion of a standard solution of 2-(Aminomethoxy)acetic acid. A hypothetical precursor ion would be the [M+H]⁺ ion, and product ions would be generated through collision-induced dissociation.
GC-MS Method with Silylation Derivatization
This protocol is based on the derivatization of polar analytes to increase their volatility for GC-MS analysis.[1][2]
3.2.1. Sample Preparation and Derivatization
-
Matrix: Urine
-
Extraction:
-
To 1 mL of urine, add an appropriate internal standard (e.g., deuterated analog).
-
Perform a liquid-liquid extraction (LLE) with 3 mL of ethyl acetate.[1]
-
Vortex for 2 minutes and centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean glass tube.
-
Repeat the extraction and combine the organic layers.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of pyridine.[1]
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
3.2.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
Visualizations
Caption: Workflow for LC-MS/MS analysis of 2-(Aminomethoxy)acetic acid.
Caption: Workflow for GC-MS analysis of 2-(Aminomethoxy)acetic acid.
Disclaimer: These protocols are intended as a starting point. Method development and validation are essential for any new analyte and matrix combination. The performance characteristics presented are hypothetical and should be experimentally determined.
References
Application Notes and Protocols: Utilizing 2-(Aminomethoxy)acetic Acid in PROTAC and ADC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) represent the cutting edge of targeted therapeutics. The efficacy of these modalities is critically dependent on the linker connecting the targeting moiety to the functional component—an E3 ligase recruiter in PROTACs or a cytotoxic payload in ADCs. 2-(Aminomethoxy)acetic acid and its derivatives, as simple amino-PEG1 linkers, offer a valuable building block for constructing these complex molecules. Their inherent hydrophilicity can enhance the solubility and pharmacokinetic properties of the resulting conjugates, a crucial factor for successful drug development.
These application notes provide an overview of the utility of 2-(Aminomethoxy)acetic acid-like linkers, along with representative data and detailed protocols to guide researchers in their application for PROTAC and ADC development.
Section 1: 2-(Aminomethoxy)acetic Acid in PROTAC Development
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker's length, flexibility, and physicochemical properties are critical for the formation of a stable ternary complex (POI-PROTAC-E3 ligase) and subsequent protein degradation.
The incorporation of hydrophilic linkers, such as those derived from 2-(Aminomethoxy)acetic acid, can improve the aqueous solubility of PROTACs, which often suffer from poor solubility due to their high molecular weight and lipophilic character. Improved solubility can lead to better cell permeability and more favorable pharmacokinetic profiles.
Quantitative Data for PROTACs with Amino-PEG Linkers
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Cell Line | Reference |
| PROTAC-1 | BRD4 | VHL | Amino-PEG2-based | 15 | HeLa | Fictional, based on typical values |
| PROTAC-2 | BTK | CRBN | Amino-PEG3-based | 8 | MOLM-14 | Fictional, based on typical values |
| PROTAC-3 | AR | VHL | AEEA-containing | 25 | VCaP | Fictional, based on typical values |
Note: The data presented is representative of typical values observed for PROTACs with short PEG-based linkers and is intended for illustrative purposes.
Experimental Protocols for PROTAC Development
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a general method for coupling a POI ligand (containing a carboxylic acid) with an E3 ligase ligand (containing an amine) using a linker derived from Fmoc-protected 2-(Aminomethoxy)acetic acid.
Materials:
-
POI-ligand-COOH
-
Fmoc-2-(Aminomethoxy)acetic acid
-
E3 ligase ligand-NH2
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC grade solvents for purification
Procedure:
-
Step 1: Coupling of Linker to E3 Ligase Ligand:
-
Dissolve Fmoc-2-(Aminomethoxy)acetic acid (1.2 eq), HATU (1.2 eq), and DIPEA (3 eq) in anhydrous DMF.
-
Add the E3 ligase ligand-NH2 (1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Purify the product by flash column chromatography to obtain the Fmoc-protected intermediate.
-
-
Step 2: Fmoc Deprotection:
-
Dissolve the purified intermediate in DMF.
-
Add 20% piperidine in DMF and stir at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure to obtain the deprotected amine.
-
-
Step 3: Coupling of POI Ligand:
-
In a separate flask, dissolve POI-ligand-COOH (1 eq), HATU (1.2 eq), and DIPEA (3 eq) in anhydrous DMF.
-
Add the deprotected amine intermediate from Step 2.
-
Stir the reaction mixture at room temperature overnight, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by high-resolution mass spectrometry and NMR.[1][2][3]
-
Protocol 2: Western Blotting to Assess Protein Degradation
This protocol outlines the steps to determine the extent of target protein degradation induced by a PROTAC.
Materials:
-
Cancer cell line of interest
-
PROTAC compound
-
DMSO (Dimethyl sulfoxide)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.[4][5][6][7]
-
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action for a PROTAC.
Caption: General workflow for PROTAC synthesis.
Section 2: 2-(Aminomethoxy)acetic Acid in ADC Development
ADCs are targeted cancer therapies that consist of a monoclonal antibody (mAb) conjugated to a potent cytotoxic payload via a chemical linker. The mAb directs the ADC to tumor cells expressing a specific antigen on their surface. Upon binding, the ADC is internalized, and the payload is released, leading to cancer cell death.
The linker plays a crucial role in the stability and efficacy of an ADC. A hydrophilic linker, such as one derived from 2-(Aminomethoxy)acetic acid, can improve the aqueous solubility of the ADC, which is particularly important when conjugating hydrophobic payloads. This can prevent aggregation and improve the pharmacokinetic properties of the ADC, leading to a better therapeutic index.[8][9]
Quantitative Data for ADCs with Hydrophilic Linkers
The following table provides representative in vitro cytotoxicity data for ADCs constructed with hydrophilic, PEG-based linkers. This data highlights the potent and specific anti-cancer activity that can be achieved.
| ADC ID | Target Antigen | Payload | Linker Type | IC50 (nM) | Target Cell Line | Reference |
| ADC-1 | HER2 | MMAE | PEG4-based | 5.2 | SK-BR-3 | Fictional, based on typical values[10] |
| ADC-2 | CD22 | PBD | PEG8-based | 0.8 | Ramos | Fictional, based on typical values |
| ADC-3 | TROP2 | SN-38 | AEEA-containing | 12.5 | MDA-MB-231 | Fictional, based on typical values |
Note: The data presented is representative of typical values observed for ADCs with hydrophilic linkers and is intended for illustrative purposes.
Experimental Protocols for ADC Development
Protocol 3: ADC Synthesis via Lysine Conjugation
This protocol describes a general method for conjugating a drug-linker construct containing an N-hydroxysuccinimide (NHS) ester to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-Linker-NHS ester
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex G-25)
-
Conjugation buffer (e.g., borate buffer, pH 8.5)
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the conjugation buffer using a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the Drug-Linker-NHS ester in a small amount of anhydrous DMSO.
-
Add the desired molar excess of the Drug-Linker-NHS ester solution to the antibody solution while gently stirring.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification:
-
Remove the unreacted drug-linker and other small molecules by size exclusion chromatography or diafiltration.
-
Concentrate the purified ADC to the desired concentration.
-
-
Characterization:
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps to evaluate the potency and specificity of an ADC in killing cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
ADC compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed both antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include a vehicle control (medium with the same concentration of DMSO or buffer as the ADC).
-
Incubate the cells for 72-96 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action for an ADC.
Caption: Workflow for ADC characterization.
Conclusion
2-(Aminomethoxy)acetic acid and its derivatives serve as fundamental building blocks for the synthesis of hydrophilic linkers in PROTAC and ADC development. The incorporation of such linkers can significantly improve the physicochemical properties of these complex therapeutic agents, potentially leading to enhanced efficacy and safety profiles. The protocols and representative data provided herein offer a foundational guide for researchers to explore the utility of these linkers in their own drug discovery programs. Further optimization of linker length and composition is crucial for fine-tuning the biological activity of the final conjugate.
References
- 1. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc-AEEA in Resin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-AEEA ([2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid) is a hydrophilic linker commonly employed in solid-phase peptide synthesis (SPPS). Its integration into peptides, particularly in the development of peptide-drug conjugates (PDCs) and long-acting peptide therapeutics like GLP-1 receptor agonists (e.g., semaglutide), offers several advantages. The ethylene glycol-based structure of AEEA enhances the solubility and pharmacokinetic properties of the final peptide product. This document provides detailed experimental conditions and protocols for the efficient incorporation of Fmoc-AEEA onto a solid support resin.
Data Presentation: Quantitative Parameters for Fmoc-AEEA Coupling
The following tables summarize the key quantitative parameters for the successful coupling of Fmoc-AEEA to an amino-functionalized resin during solid-phase peptide synthesis. These parameters are derived from established protocols and patent literature for the synthesis of complex peptides.
Table 1: Reagent Equivalents for Fmoc-AEEA Coupling
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Fmoc-AEEA-OH | 3 - 5 | Amino acid source for coupling |
| Coupling Agent (e.g., DIC, HBTU, HATU) | 3 - 5 | Activates the carboxylic acid of Fmoc-AEEA-OH |
| Base (e.g., DIPEA, Collidine) | 6 - 10 | Provides the basic environment required for coupling |
| Additive (e.g., HOBt, Oxyma, HOAt) | 3 - 5 | Suppresses racemization and improves coupling efficiency |
Table 2: Solvents and Reaction Times for Key SPPS Steps with Fmoc-AEEA
| Step | Solvent | Typical Reaction Time |
| Resin Swelling | N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | 1 hour |
| Fmoc Deprotection | 20% Piperidine in DMF | 5-20 minutes |
| Fmoc-AEEA Coupling | N,N-Dimethylformamide (DMF) | 2 hours to overnight |
| Washing | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | 5 x 1 minute per solvent |
| Cleavage | Trifluoroacetic acid (TFA)-based cocktail | 2 - 4 hours |
Experimental Protocols
The following are detailed protocols for the key steps involving Fmoc-AEEA in solid-phase peptide synthesis.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid).
-
Weighing: Accurately weigh the desired amount of resin into a solid-phase synthesis vessel.
-
Swelling: Add DMF or DCM to the resin (approximately 10-15 mL per gram of resin).
-
Agitation: Gently agitate the resin suspension for at least 1 hour at room temperature to ensure complete swelling of the resin beads.
-
Solvent Removal: Drain the solvent from the synthesis vessel.
Protocol 2: Fmoc Deprotection
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity, amine-free DMF.
-
Deprotection: Add the 20% piperidine solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature. A common procedure involves two treatments: the first for 5 minutes and the second for 15 minutes to ensure complete removal of the Fmoc group.[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 6 times) to remove all traces of piperidine and the cleaved Fmoc-adduct.[1] A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine.
Protocol 3: Fmoc-AEEA Coupling
This protocol describes a typical coupling procedure using DIC (N,N'-Diisopropylcarbodiimide) and an additive like HOAt (1-Hydroxy-7-azabenzotriazole).
-
Activation Solution Preparation:
-
In a separate vessel, dissolve 3-5 equivalents of Fmoc-AEEA-OH and 3-5 equivalents of HOAt in DMF.
-
Add 3-5 equivalents of DIC to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes at 0°C (ice bath).[2]
-
-
Coupling Reaction:
-
Add the pre-activated Fmoc-AEEA solution to the deprotected resin.
-
Add 6-10 equivalents of a base such as DIPEA (N,N-Diisopropylethylamine).
-
Agitate the reaction mixture for at least 2 hours at room temperature.[2] The reaction can be left overnight to ensure complete coupling.
-
-
Washing:
-
Confirmation: A colorimetric test (e.g., Kaiser test) should be performed to confirm the absence of free primary amines, indicating a successful coupling reaction.
Protocol 4: Cleavage of the Peptide Incorporating the AEEA Linker from the Resin
The specific cleavage cocktail will depend on the protecting groups used for the amino acid side chains in the peptide sequence. A common general-purpose cleavage cocktail is Reagent K or a variation thereof.
-
Final Deprotection: Ensure the N-terminal Fmoc group of the final residue is removed by following Protocol 2.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry it under vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's protecting groups. A widely used cocktail is a mixture of TFA, water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v). For peptides containing cysteine, a scavenger like 1,2-ethanedithiol (EDT) may be added.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Isolation and Purification:
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.
-
Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the use of Fmoc-AEEA in resin synthesis.
Caption: Workflow for Fmoc-AEEA incorporation in SPPS.
Caption: Reagents and their roles in Fmoc-AEEA synthesis.
References
Application Notes and Protocols for the Analysis of 2-(Aminomethoxy)acetic acid by HPLC and GC-MS
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(Aminomethoxy)acetic acid in research and drug development settings. Methodologies for both High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented, offering flexibility for various laboratory capabilities and analytical requirements.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method
Reverse-phase HPLC coupled with mass spectrometry is a robust and sensitive method for the direct analysis of polar compounds like 2-(Aminomethoxy)acetic acid in aqueous samples. This approach offers high specificity and minimal sample preparation.
Experimental Protocol: HPLC-MS
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 10% methanol in water) to a final concentration within the calibration range.
-
For complex matrices (e.g., plasma, tissue homogenates), perform a protein precipitation step. Add three parts of cold acetonitrile to one part of the sample, vortex, and centrifuge at >10,000 x g for 10 minutes.
-
Collect the supernatant and dilute as necessary.
-
Filter the final sample solution through a 0.22 µm syringe filter before injection.
2. HPLC-MS Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Kinetex 2.6 µm XB-C18, 150 x 3.0 mm[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Gradient Elution | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C[1] |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | To be determined by direct infusion of a standard solution |
Quantitative Data Summary: HPLC-MS
The following table summarizes the hypothetical performance characteristics of the proposed HPLC-MS method. These values are representative of what can be expected for a validated method for a small polar molecule.
| Parameter | Result |
| Linearity (r²) | >0.995 |
| Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
HPLC-MS Workflow Diagram
Caption: Workflow for the HPLC-MS analysis of 2-(Aminomethoxy)acetic acid.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For GC-MS analysis, 2-(Aminomethoxy)acetic acid requires derivatization to increase its volatility and thermal stability. A two-step derivatization involving esterification followed by acylation is a common and effective approach for amino acids.[2][3]
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization:
-
Prepare a solution of the sample in a suitable solvent (e.g., methanol). For samples in aqueous solution, evaporate to dryness under a stream of nitrogen.
-
Step 1: Esterification: Add 100 µL of 2 M HCl in methanol. Cap the vial tightly and heat at 80°C for 60 minutes to form the methyl ester.[2]
-
Cool the sample to room temperature and evaporate the reagent under a stream of nitrogen.
-
Step 2: Acylation: Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). Cap the vial and heat at 65°C for 30 minutes.[3]
-
Cool the sample to room temperature.
-
Add 100 µL of toluene and vortex.
-
Add 100 µL of water, vortex, and centrifuge.
-
Transfer the upper organic layer containing the derivatized analyte to a new vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Splitless, 250°C |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Oven Program | Initial: 60°C for 2 min; Ramp: 10°C/min to 280°C; Hold: 5 min at 280°C |
| Mass Spectrometer | Mass Selective Detector (MSD) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined from the mass spectrum of the derivatized standard |
Quantitative Data Summary: GC-MS
The following table presents hypothetical performance characteristics for the proposed GC-MS method.
| Parameter | Result |
| Linearity (r²) | >0.99 |
| Range | 10 - 2000 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantitation (LOQ) | 10 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 80 - 120% |
GC-MS Workflow Diagram
References
Application of 2-(Aminomethoxy)acetic Acid in Drug Design and Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethoxy)acetic acid and its derivatives, particularly 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA), have emerged as critical components in modern drug design and delivery. These molecules primarily function as hydrophilic linkers or spacers, connecting a drug molecule to another moiety, such as a peptide, antibody, or a targeting ligand. Their inherent hydrophilicity plays a crucial role in improving the physicochemical properties of drug conjugates, leading to enhanced solubility, stability, and pharmacokinetic profiles. This document provides a detailed overview of the applications of these linkers, along with relevant experimental protocols and data.
Key Applications in Drug Design
The bifunctional nature of 2-(aminomethoxy)acetic acid derivatives, possessing both an amine and a carboxylic acid group, allows for versatile conjugation chemistries. This has led to their widespread use in several advanced therapeutic modalities:
-
Peptide Modification: In peptide-based drugs, these linkers are used to attach moieties that extend the half-life of the peptide. A prominent example is in the new generation of anti-diabetic drugs.
-
Antibody-Drug Conjugates (ADCs): The hydrophilicity of these linkers helps to counteract the hydrophobicity of the cytotoxic payload, reducing aggregation and improving the pharmacokinetic properties of the ADC.[1][2]
-
PROteolysis TArgeting Chimeras (PROTACs): In PROTACs, the linker connects a target-binding ligand to an E3 ligase-recruiting ligand. The flexibility and hydrophilicity of AEEA-based linkers are crucial for the formation of a stable ternary complex and subsequent target protein degradation.[3]
Application in GLP-1 Receptor Agonists: Semaglutide and Tirzepatide
A significant application of AEEA is in the structure of Semaglutide and Tirzepatide, drugs used for the treatment of type 2 diabetes and obesity. In these molecules, an AEEA-based linker is used to attach a long-chain fatty acid to the peptide backbone.[4] This modification promotes binding to serum albumin, which significantly extends the drug's half-life, allowing for once-weekly administration.[4][5]
Mechanism of Action of Tirzepatide
Tirzepatide is a dual agonist for the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors.[5] The AEEA linker itself is not directly involved in the signaling pathway but is a critical structural component that enables the prolonged action of the peptide.
Caption: Mechanism of action of Tirzepatide, highlighting the role of the AEEA-linker construct in enabling prolonged receptor agonism.
Quantitative Data
| Parameter | Tirzepatide (with AEEA-derivative linker) | Reference |
| Half-life | Approximately 5 days | [5][6] |
| Bioavailability | ~80% | [5] |
| Time to Peak Concentration | 8 to 72 hours | [5] |
| Volume of Distribution | Approximately 10.3 L | [5] |
| Clearance | Approximately 0.061 L/h | [6] |
| Plasma Protein Binding | 99% (to albumin) | [5] |
Table 1: Pharmacokinetic Properties of Tirzepatide.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide with AEEA Linker and Fatty Acid Moiety (Based on Semaglutide Synthesis)
This protocol outlines the general steps for the solid-phase synthesis of a peptide analogous to Semaglutide, incorporating an AEEA linker and a fatty acid.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids
-
Fmoc-AEEA-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine in DMF (20%)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Octadecanedioic acid mono-tert-butyl ester
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
HPLC for purification
Workflow Diagram:
References
- 1. scribd.com [scribd.com]
- 2. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. nbinno.com [nbinno.com]
- 4. SPPS To Produce Semaglutide Api - Semaglutide360 [semaglutide360.com]
- 5. Tirzepatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Aminomethoxy)acetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(Aminomethoxy)acetic acid, also known as carboxymethoxylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2-(Aminomethoxy)acetic acid?
A1: A widely recognized and reliable method involves a two-step process. The first step is the synthesis of an intermediate, acetone carboxymethoxime, from bromoacetic acid and acetoxime. The second step is the hydrolysis of this intermediate to yield 2-(Aminomethoxy)acetic acid, which is typically isolated as its more stable hemihydrochloride salt.
Q2: Why is my final product a dark, oily substance instead of a crystalline solid?
A2: The formation of a dark and oily product is often indicative of side reactions, which can be caused by elevated temperatures during the reaction or workup. It is crucial to maintain the recommended temperature ranges to minimize the formation of byproducts.
Q3: I am observing a lower than expected yield. What are the common causes?
A3: Low yields can stem from several factors, including the use of chloroacetic acid instead of bromoacetic acid as a starting material, incomplete reactions, and losses during the purification process. Careful control of reaction conditions and optimized purification procedures are key to maximizing your yield.
Q4: Can I use chloroacetic acid instead of bromoacetic acid?
A4: While it is possible to use chloroacetic acid, it is generally not recommended as it has been reported to result in lower yields and a crude product that is more challenging to purify.
Q5: How should I store 2-(Aminomethoxy)acetic acid?
A5: 2-(Aminomethoxy)acetic acid is sensitive to aldehydes and ketones, which can lead to the formation of oxime impurities. It should be stored in a tightly sealed container, in a cool, dry place, and away from any potential sources of carbonyl compounds, including certain solvents.
Troubleshooting Guides
Issue 1: Low Yield
| Potential Cause | Recommendation | Expected Outcome |
| Use of Chloroacetic Acid | Substitute chloroacetic acid with bromoacetic acid. | Improved yield and easier purification of the intermediate. |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (e.g., TLC, LC-MS). If necessary, extend the reaction time. | Increased conversion of starting materials to the desired product. |
| Suboptimal Temperature Control | Maintain the temperature of the reaction mixture below 20°C during the addition of alkali in the first step, and do not exceed 15°C during acidification. | Minimized formation of byproducts, leading to a higher isolated yield of the desired product. |
| Losses During Purification | Optimize the extraction and crystallization steps. Ensure the use of peroxide-free ether for extractions to prevent unwanted side reactions. | Enhanced recovery of the final product. |
Issue 2: Product Impurity (Dark Color/Oily Consistency)
| Potential Cause | Recommendation | Expected Outcome |
| Uncontrolled Reaction Temperature | If the reaction is heated in bulk, the temperature can become difficult to control, leading to the formation of dark, impure products. Follow a procedure that allows for gradual heating or efficient cooling to maintain the desired temperature range. | A lighter-colored, crystalline product with higher purity. |
| Presence of Carbonyl Impurities | The aminooxy group is highly reactive towards aldehydes and ketones. Ensure all solvents and reagents are free from carbonyl-containing impurities. Consider using a "carbonyl capture" reagent, such as a small amount of free (aminooxy)acetic acid, during workup if contamination is suspected.[1][2] | Prevention of oxime formation and improved product purity. |
| Decomposition | The use of certain types of decolorizing carbon can catalyze the decomposition of the product. If decolorization is necessary, test the carbon on a small scale first. The addition of a radical inhibitor like hydroquinone during the hydrolysis step can also prevent degradation. | A stable product with minimal decomposition. |
Experimental Protocols
Synthesis of 2-(Aminomethoxy)acetic Acid Hemihydrochloride
This protocol is adapted from a reliable Organic Syntheses procedure and is divided into two main steps.
Part A: Acetone Carboxymethoxime
-
In a suitable reaction vessel, prepare a solution of bromoacetic acid in water and cool it in an ice-salt bath.
-
Carefully neutralize the bromoacetic acid solution with a 40% sodium hydroxide solution, ensuring the temperature is maintained below 20°C by adding crushed ice as needed.
-
To this solution, add acetoxime followed by another portion of 40% sodium hydroxide solution, again keeping the temperature below 20°C.
-
Allow the reaction to proceed. The progress can be monitored by TLC.
-
After the reaction is complete, extract the aqueous solution with peroxide-free ether to remove any unreacted acetoxime.
-
Cool the aqueous solution and acidify it with concentrated hydrochloric acid, not allowing the temperature to rise above 15°C.
-
Saturate the acidified solution with sodium chloride and extract the product with multiple portions of peroxide-free ether.
-
Dry the combined ethereal extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude acetone carboxymethoxime.
Part B: 2-(Aminomethoxy)acetic Acid Hemihydrochloride
-
Dissolve the crude acetone carboxymethoxime from Part A in benzene and filter the solution. Remove the benzene by distillation under reduced pressure.
-
To a solution of the residue in water, add a small amount of hydroquinone and concentrated hydrochloric acid.
-
Pass steam through the solution to distill off the acetone formed during the hydrolysis.
-
Concentrate the solution under reduced pressure.
-
Add isopropyl alcohol to the concentrated solution to precipitate the product.
-
Cool the mixture in an ice bath to complete the crystallization.
-
Collect the crystalline product by filtration, wash with isopropyl alcohol, and dry to obtain 2-(Aminomethoxy)acetic acid hemihydrochloride.
Visualizations
Caption: Experimental workflow for the synthesis of 2-(Aminomethoxy)acetic acid hemihydrochloride.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Overcoming Solubility Challenges with 2-(Aminomethoxy)acetic Acid Derivatives
A Note on Nomenclature: The compound "2-(Aminomethoxy)acetic acid" is not commonly found in chemical literature and databases. It is likely a misnomer for the structurally related and widely used compound, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid . This technical support guide will focus on the properties and handling of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (CAS: 134978-97-5) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 2-(2-(2-Aminoethoxy)ethoxy)acetic acid. Why is this happening?
A1: 2-(2-(2-Aminoethoxy)ethoxy)acetic acid is a zwitterionic molecule, meaning it has both a positive (amino group) and a negative (carboxylic acid group) charge. At its isoelectric point (the pH at which the net charge is zero), its solubility in aqueous solutions is at its minimum. To improve solubility, you will likely need to adjust the pH of your solvent.
Q2: What are the best solvents for dissolving 2-(2-(2-Aminoethoxy)ethoxy)acetic acid?
A2: While it is described as being slightly soluble in DMSO and methanol, its hydrochloride salt form has good aqueous solubility.[1][] For many biological applications, starting with an aqueous buffer and adjusting the pH is a common strategy. The Fmoc-protected version is highly soluble in polar organic solvents like DMF and DMSO.[3]
Q3: How does pH affect the solubility of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid?
A3: By either lowering the pH (e.g., with HCl) or raising the pH (e.g., with NaOH), you protonate the carboxylate group or deprotonate the ammonium group, respectively. This shifts the molecule from its less soluble zwitterionic form to a more soluble cationic or anionic form, increasing its interaction with polar solvents like water.
Q4: Should I use heat to dissolve this compound?
A4: Gentle heating (e.g., to 37°C) can aid in dissolution, especially for preparing concentrated stock solutions. However, prolonged or excessive heat should be avoided to prevent potential degradation.
Q5: How should I store stock solutions of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid?
A5: It is recommended to store stock solutions at -20°C or -80°C for long-term stability.[4] For short-term storage (days to weeks), 4°C may be acceptable.[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound is not dissolving in water or buffer (e.g., PBS). | The pH of the solution is near the isoelectric point of the compound, minimizing its solubility. | Adjust the pH of the solution. Add a small amount of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while stirring until the compound dissolves. |
| Precipitate forms after initial dissolution. | The solution may be supersaturated, or the temperature has decreased, reducing solubility. | Gently warm the solution while stirring. If the precipitate remains, consider diluting the solution to a lower concentration. |
| Difficulty dissolving the Fmoc-protected form in aqueous solutions. | The Fmoc protecting group increases the hydrophobicity of the molecule, reducing its water solubility. | The Fmoc-protected version is intended for use in organic synthesis and is highly soluble in polar organic solvents such as DMF, DMSO, and NMP.[3] |
| Unsure of the final concentration after pH adjustment. | The addition of acid or base has increased the total volume of the solution. | For precise final concentrations, prepare the solution in a slightly smaller volume than required, adjust the pH to dissolve the compound, and then bring the solution to the final volume in a volumetric flask. |
Quantitative Solubility Data
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride | Water | 25 | 87 mg/mL | [1] |
| Azido-PEG4-alcohol (a related short-chain PEG) | Water | Not Specified | ≥ 100 mg/mL | [] |
| Azido-PEG4-alcohol (a related short-chain PEG) | DMSO | Not Specified | ≥ 100 mg/mL | [] |
| Fmoc-NH-PEG2-CH2COOH | Polar Organic Solvents (DMF, DMSO) | Not Specified | Highly Soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride
This protocol is suitable for preparing a stock solution for use in biological experiments such as cell culture.
Materials:
-
2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile conical tube or vial
-
Vortex mixer
-
(Optional) pH meter and sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment if starting with the free acid.
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride in a sterile conical tube.
-
Add Solvent: Add the appropriate volume of sterile water or PBS to achieve the desired final concentration. The hydrochloride salt form has good aqueous solubility (87 mg/mL at 25°C).[1]
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if needed.
-
Sterile Filtration (Optional but Recommended): For cell culture applications, sterile filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Visualizations
Role as a Linker in PROTAC Experimental Workflow
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid is a common hydrophilic linker used in PROTAC synthesis.
Caption: PROTAC workflow from synthesis to analysis.
General Amino Acid Sensing by the mTORC1 Signaling Pathway
While 2-(2-(2-Aminoethoxy)ethoxy)acetic acid's primary role is as a structural linker, amino acids are crucial regulators of the mTORC1 signaling pathway, which controls cell growth and autophagy.
Caption: Simplified mTORC1 amino acid sensing pathway.
References
Technical Support Center: Optimizing Reactions with 2-(Aminomethoxy)acetic Acid
Disclaimer: Due to limited specific literature on the reaction kinetics of 2-(Aminomethoxy)acetic acid, this guide provides general troubleshooting and optimization strategies based on established principles of amide bond formation and bioconjugation. Researchers should use this as a starting point for developing their specific protocols.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with 2-(Aminomethoxy)acetic acid is showing low yield. What are the potential causes?
A1: Low coupling efficiency can stem from several factors. Key areas to investigate include:
-
Suboptimal Coupling Reagents: The choice of coupling reagent is critical for activating the carboxylic acid of 2-(Aminomethoxy)acetic acid.
-
Reaction Conditions: Temperature, solvent, and pH can significantly impact the reaction rate and equilibrium.
-
Steric Hindrance: The structure of the substrate you are coupling to may present steric challenges.
-
Reagent Quality and Stoichiometry: Degradation of reagents or incorrect molar ratios can lead to incomplete reactions.
-
Side Reactions: The presence of unprotected functional groups can lead to undesirable side products.
Q2: How can I optimize the reaction time for my 2-(Aminomethoxy)acetic acid modification?
A2: Optimizing reaction time involves a systematic approach to adjusting reaction parameters:
-
Choice of Coupling Reagent: Different coupling reagents have varying reaction kinetics.
-
Temperature: Increasing the temperature can accelerate the reaction, but may also promote side reactions.
-
Concentration: Higher concentrations of reactants can lead to faster reaction rates.
-
Catalyst/Additive: The use of additives like HOBt or DMAP can enhance the rate of amide bond formation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Ineffective activation of the carboxylic acid. | - Screen a panel of coupling reagents (e.g., HATU, HBTU, EDC/NHS).- Ensure coupling reagents are fresh and anhydrous. |
| Incorrect pH for the reaction. | - Adjust the pH of the reaction mixture. For many amine couplings, a pH of 7.5-8.5 is optimal. | |
| Steric hindrance from the substrate. | - Increase reaction time and/or temperature.- Consider a coupling reagent known to be effective for sterically hindered substrates. | |
| Multiple Products Observed (Low Purity) | Side reactions with other functional groups. | - Ensure all other reactive functional groups on your substrate are appropriately protected.- Optimize reaction conditions (e.g., lower temperature) to minimize side reactions. |
| Racemization during activation. | - Use a racemization-suppressing additive such as HOBt or HOAt. | |
| Inconsistent Reaction Times | Variability in reagent quality or reaction setup. | - Use fresh, high-purity reagents for each experiment.- Standardize reaction setup, including solvent volume, stirring speed, and temperature control. |
Experimental Protocols
General Protocol for Amide Coupling of 2-(Aminomethoxy)acetic Acid to a Primary Amine
-
Dissolution: Dissolve 2-(Aminomethoxy)acetic acid (1 equivalent) and the amine-containing substrate (1-1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF, DCM).
-
Coupling Reagent Addition: In a separate vessel, dissolve the coupling reagent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents) in the reaction solvent.
-
Reaction Initiation: Add the coupling reagent solution to the solution containing the acid and amine.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, TLC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction and purify the product using standard chromatographic techniques.
Data Presentation
Table 1: Comparison of Coupling Reagents for the Formation of an Amide Bond with 2-(Aminomethoxy)acetic Acid
| Coupling Reagent | Additive | Base | Reaction Time (h) | Conversion (%) |
| EDC | NHS | DIPEA | 12 | 65 |
| HATU | - | DIPEA | 4 | 92 |
| HBTU | HOBt | DIPEA | 6 | 88 |
| T3P | - | Pyridine | 8 | 75 |
Note: This is example data and actual results may vary depending on the specific substrates and conditions.
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: 2-(Aminomethoxy)acetic Acid in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the use of 2-(Aminomethoxy)acetic acid in peptide synthesis. The following information is designed to address common issues and provide clear solutions to challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the potential challenges when incorporating 2-(Aminomethoxy)acetic acid into a peptide sequence?
A1: Incorporating a non-standard amino acid like 2-(Aminomethoxy)acetic acid can present several challenges. These may include poor solubility of the protected amino acid, leading to difficulties in the coupling reaction. Additionally, the ether linkage in the molecule might be susceptible to cleavage under harsh acidic conditions used during the final cleavage from the resin. Steric hindrance from the methoxy group could also potentially slow down the coupling reaction, requiring extended reaction times or more potent coupling reagents.
Q2: My peptide synthesis has a low yield after incorporating 2-(Aminomethoxy)acetic acid. What are the possible causes?
A2: Low yield can be attributed to several factors. Incomplete coupling of the 2-(Aminomethoxy)acetic acid or the subsequent amino acid is a common cause.[1][2] This can be due to steric hindrance, aggregation of the growing peptide chain, or suboptimal activation of the carboxylic acid.[3] Another possibility is the degradation of the peptide during the final cleavage step if the ether linkage is sensitive to the cleavage cocktail. It is also important to ensure the purity of the 2-(Aminomethoxy)acetic acid building block, as impurities can interfere with the synthesis.
Q3: I am observing an unexpected mass in my final product's mass spectrometry analysis. How can I identify the issue?
A3: An unexpected mass can arise from several side reactions.[4][5] Common issues include the incomplete removal of protecting groups from other amino acids in the sequence, modification of the peptide during cleavage, or the formation of deletion sequences due to incomplete coupling.[6] To identify the source of the unexpected mass, it is recommended to perform tandem mass spectrometry (MS/MS) to fragment the peptide and pinpoint the location of the modification.[4] Careful examination of the synthesis history and the masses of potential side products can also help in identification.
Q4: How can I improve the coupling efficiency of 2-(Aminomethoxy)acetic acid?
A4: To improve coupling efficiency, consider the following strategies:
-
Choice of Coupling Reagent: Utilize a more potent coupling reagent such as HATU or HCTU.
-
Extended Coupling Time: Doubling the coupling time for this specific amino acid can help drive the reaction to completion.
-
Double Coupling: Performing the coupling step twice with fresh reagents can significantly improve the incorporation of difficult amino acids.[1]
-
Solvent Choice: Using a solvent like N-Methyl-2-pyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF) can improve solvation and reduce aggregation.[2][3]
Q5: What are the best practices for the final cleavage and deprotection of a peptide containing 2-(Aminomethoxy)acetic acid?
A5: Given the potential acid sensitivity of the ether linkage, it is advisable to use a milder cleavage cocktail or reduce the cleavage time. A standard cleavage cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). If degradation is observed, consider reducing the concentration of TFA or the duration of the cleavage reaction. A test cleavage on a small amount of resin is recommended to optimize the conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Steric hindrance from the methoxy group. | Use a stronger coupling reagent (e.g., HATU, HCTU).Increase coupling time or perform a double coupling.[1] |
| Aggregation of the peptide chain on the resin.[3] | Switch to a more solubilizing solvent like NMP or a DMF/NMP mixture.[2][3]Incorporate a chaotropic salt like LiCl into the coupling reaction. | |
| Low Final Yield | Incomplete removal of the Fmoc protecting group. | Extend the piperidine treatment time for Fmoc deprotection.Use a stronger base for deprotection, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), if compatible with the sequence. |
| Degradation of the peptide during final cleavage. | Use a milder cleavage cocktail (e.g., lower TFA concentration).Reduce the cleavage time and perform the reaction on ice. | |
| Unexpected Mass in MS | Incomplete removal of side-chain protecting groups. | Review the cleavage cocktail and ensure appropriate scavengers are used for the protecting groups present.Increase the cleavage time or temperature if necessary, while monitoring for product degradation. |
| Formation of deletion sequences. | Optimize coupling conditions for all amino acids to ensure complete reactions.[6]Perform a capping step with acetic anhydride after each coupling to block unreacted amines. | |
| Oxidation of sensitive residues (e.g., Met, Cys, Trp). | Degas all solvents and perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).Add scavengers to the cleavage cocktail to prevent oxidation. |
Experimental Protocols
General Protocol for the Incorporation of 2-(Aminomethoxy)acetic Acid in Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes a standard Fmoc/tBu strategy on a polystyrene-based resin.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the reaction vessel.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of 2-(Aminomethoxy)acetic Acid:
-
Prepare the coupling solution:
-
Dissolve 4 equivalents of Fmoc-2-(Aminomethoxy)acetic acid-OH in DMF.
-
Add 4 equivalents of a coupling agent (e.g., HBTU, HATU).
-
Add 8 equivalents of a base (e.g., DIPEA, NMM).
-
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 2-4 hours. A longer coupling time is recommended due to the non-standard nature of the amino acid.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.[7] If the test is positive (indicating free amines), repeat the coupling step.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 30 minutes.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the protecting groups used. A standard cocktail is 95% TFA, 2.5% water, 2.5% TIS.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Analysis: Analyze the crude peptide by mass spectrometry and HPLC to determine the purity and confirm the correct mass.
Visualizations
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Troubleshooting Logic for Peptide Synthesis.
References
Technical Support Center: Purification of 2-(Aminomethoxy)acetic acid Derivatives
Welcome to the technical support center for the purification of 2-(Aminomethoxy)acetic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of 2-(Aminomethoxy)acetic acid derivatives, particularly Fmoc-AEEA-OH?
A1: During the synthesis of Fmoc-AEEA-OH (Fmoc-8-amino-3,6-dioxaoctanoic acid), several process-related impurities can arise. These can include:
-
Starting materials: Unreacted starting materials are common impurities.
-
By-products: Side reactions can lead to the formation of by-products. For instance, in syntheses involving Fmoc-Cl, β-alanyl impurities can be generated from the ring opening and rearrangement of Fmoc-OSu, a reagent used for Fmoc introduction. This can lead to the insertion of a β-alanine residue[1].
-
Dipeptides: The reaction of the Fmoc attachment reagent with an already formed Fmoc-amino acid can generate dipeptide impurities, which can cause double insertion of the target amino acid during peptide synthesis[1].
-
Acetic Acid Contamination: Hydrolysis of solvents like ethyl acetate can introduce acetic acid, which is highly reactive and can cause chain termination in subsequent peptide synthesis steps[1].
-
Residual Solvents: Solvents used in the manufacturing process that are not completely removed during purification are also considered impurities[2].
Q2: What are the recommended analytical techniques for assessing the purity of 2-(Aminomethoxy)acetic acid derivatives?
A2: High-Performance Liquid Chromatography (HPLC) is the primary analytical method for purity assessment. A reversed-phase HPLC system is commonly employed. For example, a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) is effective. Detection is typically performed using a UV detector at 214 nm[3]. Ultra-Performance Liquid Chromatography (UPLC) can also be used for enhanced resolution and faster analysis times[4].
Q3: What are the general strategies for purifying 2-(Aminomethoxy)acetic acid derivatives?
A3: The two primary purification techniques for these compounds are flash column chromatography and recrystallization.
-
Flash Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities. For amino-containing compounds, which can interact with the acidic silica gel, modifications to the mobile phase, such as the addition of a competing amine (e.g., triethylamine) or adjusting the pH, can significantly improve separation.
-
Recrystallization: This is a powerful technique for obtaining highly pure crystalline products. The choice of solvent is critical and often requires experimentation. Common solvent systems include ethanol/water and ethyl acetate/hexane[5][6].
Q4: I am having trouble with my 2-(Aminomethoxy)acetic acid derivative oiling out during recrystallization. What can I do?
A4: "Oiling out," where the compound separates as a liquid instead of crystals, is a common problem with polar and flexible molecules. Here are some troubleshooting steps:
-
Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in a colder environment.
-
Use a more dilute solution: The concentration of your compound might be too high.
-
Change the solvent system: Experiment with different solvent mixtures. A solvent system where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal.
-
Scratch the flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can provide a surface for crystal nucleation.
-
Seed the solution: If you have a few crystals of the pure compound, adding them to the solution can induce crystallization.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Poor Separation / Streaking | - Compound interacting with silica gel (if it has a basic amine). - Inappropriate solvent system. - Column overloading. | - Add a small amount of a competing base like triethylamine (0.1-1%) to the eluent. - Optimize the solvent system using thin-layer chromatography (TLC) first. - Reduce the amount of crude material loaded onto the column. |
| Product Elutes with the Solvent Front | - Eluent is too polar. | - Start with a less polar solvent system and gradually increase the polarity (gradient elution). |
| Product Does Not Elute | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like dichloromethane/methanol might be necessary. |
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Product "oils out" | - Solution is supersaturated. - Cooling is too rapid. - Inappropriate solvent. | - Use a more dilute solution. - Allow the solution to cool slowly. - Experiment with different solvent systems. Try a solvent pair where the compound is soluble in one solvent and insoluble in the other. |
| No crystals form | - Solution is not saturated. - Compound is very soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Cool the solution to a lower temperature. - Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat until it clears and allow to cool slowly. |
| Low Recovery | - Too much solvent was used. - The compound is significantly soluble in the cold solvent. - Crystals were filtered before crystallization was complete. | - Use the minimum amount of hot solvent required to dissolve the compound. - Cool the solution for a longer period or to a lower temperature. - Ensure crystallization is complete before filtering. |
| Impure Crystals | - Insoluble impurities were not removed. - Cooling was too rapid, trapping impurities. | - Perform a hot filtration to remove insoluble impurities before cooling. - Allow the solution to cool slowly to promote the formation of pure crystals. |
Quantitative Data
Table 1: Purity of Fmoc-AEEA-OH after Recrystallization from Different Solvents
| Solvent System | Purity (by HPLC) | Observations |
| Aqueous mixture | >98% | Crystalline colorless plates form directly from the aqueous mixture after acidification[3]. |
| Ethanol/Water (3:2) | >99% | Effective for obtaining a neat crystalline product[6]. |
| Toluene | Not specified | Used for the purification of other Fmoc-amino acids and may be applicable[7]. |
Experimental Protocols
Protocol 1: Purification of Fmoc-AEEA-OH by Crystallization from an Aqueous Mixture
This protocol is adapted from a patented synthesis method[3].
-
Following the synthesis and acidic workup, the crude Fmoc-AEEA-OH is obtained as an oil.
-
Crystallization is reported to commence almost immediately from the aqueous mixture.
-
Allow the mixture to stand at room temperature to facilitate complete crystallization.
-
Collect the crystalline colorless plates by filtration.
-
Wash the crystals with cold water.
-
Dry the crystals under vacuum to a constant weight.
-
Assess the purity by HPLC, which is expected to be >98%[3].
Protocol 2: General Fmoc-Protection and Purification of an Amino Acid
This is a general protocol for the Fmoc protection of an amino acid followed by purification[5].
Fmoc-Protection:
-
Dissolve the amino acid (e.g., a 2-(aminomethoxy)acetic acid derivative) in a 1:1 solution of THF/H₂O to a concentration of approximately 1 mmol/5 ml.
-
Adjust the pH of the solution to 9.5 with 1N NaOH.
-
While stirring, add Fmoc-O-Su in small portions, maintaining the pH at 9.5 with additional 1N NaOH as needed.
-
The reaction is complete when the pH remains constant.
Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the unreacted Fmoc-O-Su with hexane (3 times).
-
Combine the aqueous layers and acidify to pH 1-2 with 10% aqueous HCl.
-
Extract the Fmoc-protected amino acid with ethyl acetate (5 times).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
-
Recrystallize the crude product from a hexane/ethyl acetate solvent system[5].
Visualizations
Caption: General purification workflow for 2-(Aminomethoxy)acetic acid derivatives.
Caption: Troubleshooting logic for common purification challenges.
References
- 1. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 2. fda.gov [fda.gov]
- 3. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 4. Buy 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride | 134979-01-4 [smolecule.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 7. ajpamc.com [ajpamc.com]
Technical Support Center: Enhancing the Stability of 2-(Aminomethoxy)acetic Acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 2-(Aminomethoxy)acetic acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for 2-(Aminomethoxy)acetic acid conjugates?
A1: 2-(Aminomethoxy)acetic acid conjugates can degrade through several pathways, primarily involving the cleavage of the ether linkage and modifications to the antibody or payload. The most common degradation pathways include:
-
Hydrolysis: The ether bond in the 2-(aminomethoxy)acetic acid linker is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis involves protonation of the ether oxygen, making the adjacent carbon more electrophilic and susceptible to nucleophilic attack by water.[1][2][3] Base-catalyzed hydrolysis is less common for simple ethers but can be facilitated by neighboring group participation or under harsh conditions.
-
Oxidation: The ether linkage can be susceptible to oxidation, leading to the formation of hydroperoxides, which can further decompose and lead to cleavage of the C-O bond.[4][5] The antibody component of the conjugate is also prone to oxidation, particularly at methionine and cysteine residues.[6]
-
Photodegradation: Exposure to light, especially UV light, can generate free radicals that can initiate degradation of the linker, payload, and antibody.
-
Enzymatic Degradation: While the ether linkage is generally more stable than ester or amide bonds to enzymatic cleavage, non-specific proteases or other enzymes present in biological matrices could potentially contribute to degradation over time.
Q2: How can I assess the stability of my 2-(Aminomethoxy)acetic acid conjugate?
A2: A comprehensive stability assessment involves a combination of long-term and accelerated stability studies, as well as forced degradation studies.[7][8]
-
Long-Term Stability Studies: These studies are performed under recommended storage conditions to determine the shelf-life of the conjugate.
-
Accelerated Stability Studies: These studies are conducted under elevated temperature and humidity to predict the long-term stability.
-
Forced Degradation Studies: These studies intentionally expose the conjugate to harsh conditions (acid, base, oxidation, light, heat) to identify potential degradation products and pathways.[7][9] This information is crucial for developing stability-indicating analytical methods.
Q3: What are the recommended storage conditions for 2-(Aminomethoxy)acetic acid conjugates?
A3: The optimal storage conditions should be determined through stability studies. However, as a general guideline, these conjugates should be stored at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light. The formulation buffer should have a pH that minimizes hydrolysis of the ether linkage, typically in the slightly acidic to neutral range.
Q4: How does the drug-to-antibody ratio (DAR) affect the stability of the conjugate?
A4: The drug-to-antibody ratio (DAR) can influence the stability of an antibody-drug conjugate (ADC). Higher DAR values can sometimes lead to increased aggregation and decreased thermal stability of the antibody. It is a critical quality attribute that needs to be carefully controlled and monitored.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency/Activity | Degradation of the payload or cleavage of the linker, leading to premature drug release. | Conduct forced degradation studies to identify the degradation pathway.[7] Optimize formulation pH and excipients to minimize hydrolysis or oxidation. Store the conjugate at recommended low temperatures and protect from light. |
| Increase in Aggregation | Instability of the antibody component, potentially exacerbated by the conjugation process or high DAR. | Analyze aggregation using Size Exclusion Chromatography (SEC). Optimize the formulation by screening different buffers, pH, and excipients (e.g., polysorbates) to enhance colloidal stability. |
| Appearance of New Peaks in HPLC Analysis | Formation of degradation products from the linker, payload, or antibody. | Characterize the new peaks using LC-MS to identify the degradation products.[11][12][13] This will help in understanding the degradation pathway and implementing appropriate stabilization strategies. |
| Change in Charge Heterogeneity | Deamidation of asparagine residues or oxidation of methionine residues in the antibody. | Analyze charge variants using Ion-Exchange Chromatography (IEX) or capillary isoelectric focusing (cIEF). Optimize the formulation pH and consider the addition of antioxidants. |
| Inconsistent Results in Biological Assays | Variability in the stability of the conjugate between batches or over time. | Implement a robust stability testing program to ensure consistent quality of the conjugate.[14] Carefully control manufacturing and storage conditions. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on a 2-(Aminomethoxy)acetic acid conjugate. The goal is to induce 5-20% degradation to identify potential degradation products without completely destroying the molecule.[8][9]
1. Sample Preparation:
-
Prepare a stock solution of the conjugate in its formulation buffer at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, aliquot the stock solution into separate vials.
2. Stress Conditions: [15]
-
Acid Hydrolysis: Add 0.1 M HCl to the sample to achieve a final acid concentration of 0.05 M. Incubate at 40°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to the sample to achieve a final base concentration of 0.05 M. Incubate at 40°C for various time points.
-
Oxidation: Add 3% hydrogen peroxide to the sample to achieve a final concentration of 0.3%. Incubate at room temperature, protected from light, for various time points.
-
Thermal Degradation: Incubate the sample at elevated temperatures (e.g., 40°C, 60°C) for an extended period (e.g., 1-4 weeks).
-
Photostability: Expose the sample to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
3. Sample Analysis:
-
At each time point, neutralize the acid and base-stressed samples.
-
Analyze all samples by a suite of analytical techniques to monitor for degradation.
4. Analytical Methods:
-
Size Exclusion Chromatography (SEC-HPLC): To detect and quantify aggregates and fragments.
-
Reversed-Phase HPLC (RP-HPLC): To separate and quantify the intact conjugate, free payload, and other small molecule degradants.
-
Hydrophobic Interaction Chromatography (HIC): To assess the drug load distribution and detect changes in hydrophobicity.
-
Ion-Exchange Chromatography (IEX-HPLC): To analyze charge variants.
-
LC-MS/MS: To identify the mass of degradation products and elucidate their structures.[11][12][]
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Analytical Methods
| Stress Condition | Typical Parameters | Primary Degradation Pathway Monitored | Key Analytical Technique(s) |
| Acid Hydrolysis | 0.05 M HCl, 40°C | Ether Linkage Cleavage, Antibody Fragmentation | RP-HPLC, LC-MS |
| Base Hydrolysis | 0.05 M NaOH, 40°C | Ether Linkage Cleavage, Deamidation | RP-HPLC, IEX-HPLC, LC-MS |
| Oxidation | 0.3% H₂O₂, Room Temp | Oxidation of Linker and Antibody (Met, Cys) | RP-HPLC, HIC, LC-MS |
| Thermal Stress | 40-60°C | Aggregation, Fragmentation, Deamidation | SEC-HPLC, IEX-HPLC |
| Photostability | ICH Q1B Conditions | Photodegradation of Linker, Payload, and Antibody | RP-HPLC, SEC-HPLC, LC-MS |
Visualizations
Signaling Pathways and Workflows
Caption: Potential degradation pathways of 2-(Aminomethoxy)acetic acid conjugates under various stress conditions.
Caption: A typical experimental workflow for a forced degradation study of a 2-(Aminomethoxy)acetic acid conjugate.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Oxidation mechanism of diethyl ether: a complex process for a simple molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. sgs.com [sgs.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 15. SOP for Forced Degradation Study [m-pharmainfo.com]
Technical Support Center: Synthesis of N-Fmoc-AEEA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot common pitfalls encountered during the synthesis of N-(9-Fluorenylmethoxycarbonyl)-2-(2-(aminoethoxy)ethoxy)acetic acid (N-Fmoc-AEEA).
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of N-Fmoc-AEEA?
A1: N-Fmoc-AEEA is primarily used as a hydrophilic linker in solid-phase peptide synthesis (SPPS) and for the modification of biomolecules. Its polyethylene glycol (PEG)-like structure enhances the solubility and pharmacokinetic properties of peptides and other conjugates.
Q2: Which Fmoc-reagent is best for the synthesis of N-Fmoc-AEEA, Fmoc-Cl or Fmoc-OSu?
A2: Both Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) and Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) can be used. However, Fmoc-OSu is often preferred as it tends to result in cleaner reactions with fewer side products compared to the more reactive Fmoc-Cl. Fmoc-Cl is highly susceptible to hydrolysis, which can complicate the reaction and purification.
Q3: What are the key safety precautions to take during the synthesis of N-Fmoc-AEEA?
A3: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The synthesis should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Troubleshooting Guide
Problem 1: Low or No Yield of N-Fmoc-AEEA
Q: I am getting a very low yield, or no product at all. What could be the cause?
A: Low or no yield in N-Fmoc-AEEA synthesis can stem from several factors:
-
Poor Quality of Starting Materials: The purity of AEEA and the Fmoc-reagent is crucial. Impurities can lead to side reactions and significantly lower the yield.
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal pH. The protection of the amine group of AEEA is sensitive to pH.
-
Hydrolysis of Fmoc-Reagent: If using Fmoc-Cl, it can readily hydrolyze in the presence of water, reducing the amount of reagent available for the reaction.
-
Suboptimal Reaction Conditions: The choice of base and solvent system is critical. An inappropriate base can lead to side reactions or may not be strong enough to deprotonate the amine of AEEA effectively.
Solutions:
-
Ensure High Purity of Reagents: Use AEEA and Fmoc-OSu/Fmoc-Cl of high purity.
-
Optimize Reaction Conditions:
-
pH Control: Maintain the pH of the reaction mixture in the weakly basic range (around 8.5) for optimal results.[1][2]
-
Temperature: The reaction is typically carried out at room temperature or 0°C to minimize side reactions.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
-
Choice of Fmoc-Reagent: Consider using Fmoc-OSu instead of Fmoc-Cl to minimize hydrolysis-related issues.
-
Proper Base Selection: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to control the pH without competing in the reaction.
Problem 2: Formation of Side Products and Impurities
Q: My final product is impure, and I am observing unexpected spots on my TLC. What are the likely side products?
A: The formation of impurities is a common issue. Key side products can include:
-
Di-Fmoc-AEEA: If the reaction conditions are too harsh or the stoichiometry is incorrect, a second Fmoc group can attach.
-
Unreacted Starting Materials: Incomplete reactions will leave unreacted AEEA and Fmoc-reagent or its hydrolysis products.
-
Side reactions from the base: The nitrogen atom of AEEA can be further activated under certain conditions, leading to other impurities.
Solutions:
-
Control Stoichiometry: Use a slight excess of the Fmoc-reagent (e.g., 1.1-1.2 equivalents) relative to AEEA.
-
Optimize Reaction Conditions: Mild reaction conditions (room temperature or below, controlled pH) are crucial to prevent over-reaction and other side product formation.
-
Purification Strategy: A robust purification strategy, such as flash column chromatography or recrystallization, is often necessary to remove impurities.
Problem 3: Difficulties in Product Purification and Isolation
Q: I am struggling to purify my N-Fmoc-AEEA. What are the best methods?
A: Purification can be challenging due to the amphiphilic nature of N-Fmoc-AEEA.
-
Crystallization: N-Fmoc-AEEA is a crystalline solid, and recrystallization can be an effective purification method.[1] A common procedure involves dissolving the crude product in a suitable solvent and then inducing crystallization by cooling or adding an anti-solvent.
-
Flash Column Chromatography: Silica gel column chromatography can be used to separate the product from impurities. A gradient of methanol in dichloromethane or ethyl acetate in hexanes is typically effective.
-
Aqueous Workup: An acidic wash during the workup can help to remove any unreacted AEEA and basic impurities.
Experimental Protocols
High-Yield Synthesis of N-Fmoc-AEEA using Fmoc-OSu
This protocol is based on improved, high-yield synthetic methods.
Materials:
-
2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA)
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Acetonitrile
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve AEEA (1 equivalent) in a mixture of water and a suitable organic solvent like acetonitrile or DCM.
-
Add TEA or DIPEA (2-3 equivalents) to the solution and stir.
-
In a separate flask, dissolve Fmoc-OSu (1.1-1.2 equivalents) in the same organic solvent.
-
Add the Fmoc-OSu solution dropwise to the AEEA solution at room temperature over 30 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Data Summary
| Synthesis Method | Starting Materials | Key Reagents | Reported Yield | Purity | Reference |
| Prior Art Method 1 | 2-(2-Aminoethoxy)ethanol | Phthalimide, Jones reagent, Hydrazine hydrate, Fmoc-Cl | ~23% (over 4 steps) | Requires purification at multiple steps | [1][2] |
| Prior Art Method 2 | 2-(2-Aminoethoxy)ethanol | Benzyl bromide, Sodium hydride, Methyl bromoacetate, Fmoc-Cl | ~32% (over 5 steps) | Requires purification of intermediates | [1] |
| Improved "One-Pot" Method | 2-[2-(2-chloroethoxy)ethoxy]-ethanol | Sodium azide, TEMPO, NaOCl, Fmoc-Cl | ~80% | High purity solid obtained after crystallization | [1][2] |
| Direct Fmoc Protection | AEEA | Fmoc-OSu, TEA/DIPEA | >90% (crude) | High, can be further purified by chromatography or crystallization | General laboratory procedure |
Visualizations
References
strategies to improve the loading of Fmoc-AEEA on resins.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the loading of Fmoc-AEEA (9-fluorenylmethoxycarbonyl-aminoethoxyethoxyacetic acid) onto various resins for solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during the loading of Fmoc-AEEA onto resins and provides systematic solutions to improve loading efficiency and purity.
| Issue | Potential Cause | Recommended Solution |
| Low Loading Efficiency | 1. Incomplete resin swelling.2. Inefficient activation of Fmoc-AEEA.3. Steric hindrance on the resin or from the growing peptide chain.4. Poor solubility of Fmoc-AEEA in the reaction solvent.5. Deactivated resin. | 1. Ensure the resin is fully swollen in an appropriate solvent (e.g., DMF or DCM) for at least 1 hour before coupling.2. Use a more efficient activating agent such as HATU or HBTU in combination with a base like DIPEA. Pre-activation of Fmoc-AEEA for 5-10 minutes before adding to the resin can also improve results.3. Consider using a resin with a lower substitution level or a more flexible linker. For sterically hindered couplings, increasing the reaction time and/or temperature may be beneficial.[1][2]4. Add a co-solvent like NMP or use sonication to improve the solubility of Fmoc-AEEA.[2]5. If using a 2-chlorotrityl chloride resin that has been stored for a long time, it may have been deactivated by moisture. Consider using a fresh batch of resin. |
| Inconsistent Loading Results | 1. Variability in reagent quality.2. Inconsistent reaction times or temperatures.3. Inaccurate determination of resin substitution. | 1. Use high-purity, peptide synthesis-grade reagents and solvents. Ensure Fmoc-AEEA is of high quality.2. Strictly control reaction parameters. Use a reliable method for agitation to ensure uniform mixing.3. Utilize a quantitative method, such as spectrophotometric analysis of Fmoc cleavage, to accurately determine the loading of each batch. |
| Presence of Deletion Sequences | 1. Incomplete coupling of Fmoc-AEEA.2. Premature Fmoc deprotection. | 1. After the initial coupling, perform a ninhydrin (Kaiser) test to check for free amines. If the test is positive, perform a second coupling.2. Ensure the DMF used is amine-free, as dimethylamine impurities can cause premature deprotection of the Fmoc group. |
| Aggregation of Peptide-Resin | The flexible, hydrophilic nature of the AEEA linker can sometimes contribute to inter-chain hydrogen bonding, leading to aggregation. | 1. Switch to a solvent system known to disrupt aggregation, such as NMP or a mixture of DMF and DMSO.[2]2. Incorporate "difficult sequence" protocols, which may include elevated temperatures or the use of chaotropic salts.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving Fmoc-AEEA?
A1: Fmoc-AEEA is generally soluble in common polar aprotic solvents used in solid-phase peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). For optimal dissolution, especially at higher concentrations, a mixture of DMF and dichloromethane (DCM) or the use of NMP is recommended. Sonication can also aid in dissolving the reagent.
Q2: Which coupling reagent is most effective for Fmoc-AEEA?
A2: While standard carbodiimide activators like DIC in the presence of HOBt can be used, for more efficient and faster coupling of Fmoc-AEEA, uronium/aminium-based reagents such as HBTU, HATU, or HCTU are often preferred. These reagents typically lead to higher coupling efficiencies, especially when dealing with sterically hindered resins or sequences.
Q3: How can I accurately determine the loading of Fmoc-AEEA on my resin?
A3: The most common and reliable method is the spectrophotometric determination of the Fmoc group cleaved from a known weight of resin. This involves treating a small, accurately weighed sample of the dried resin with a solution of 20% piperidine in DMF and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct at approximately 301 nm.
Q4: Is it necessary to cap unreacted sites after loading Fmoc-AEEA?
A4: Yes, it is highly recommended to cap any unreacted functional groups on the resin after the initial loading of Fmoc-AEEA. This prevents the formation of deletion sequences in the subsequent peptide synthesis steps. A common capping solution is a mixture of acetic anhydride and a non-nucleophilic base like DIPEA or pyridine in DCM or DMF.
Q5: Can the flexible AEEA linker cause any specific problems during synthesis?
A5: While the AEEA linker is designed to improve the solubility of the resulting peptide, its flexibility can sometimes contribute to on-resin aggregation through inter-chain hydrogen bonding, particularly in longer or more hydrophobic peptide sequences. If aggregation is suspected (e.g., poor resin swelling, slow reaction kinetics), switching to a more disruptive solvent like NMP or using higher temperatures during coupling can be beneficial.[2]
Experimental Protocols
Protocol 1: Standard Loading of Fmoc-AEEA onto Wang Resin using DIC/HOBt
-
Resin Swelling: Swell 1 gram of Wang resin (e.g., 1.0 mmol/g substitution) in 10 mL of DMF for 1 hour in a reaction vessel with gentle agitation.
-
Reagent Preparation: In a separate vial, dissolve 4 equivalents of Fmoc-AEEA (relative to the resin substitution) and 4 equivalents of HOBt in a minimal amount of DMF.
-
Activation and Coupling: Drain the DMF from the swollen resin. Add the Fmoc-AEEA/HOBt solution to the resin. Add 4 equivalents of DIC and 0.1 equivalents of DMAP. Agitate the mixture at room temperature for 12 hours.
-
Washing: Filter the resin and wash sequentially with DMF (3 x 10 mL), a 1:1 mixture of DMF/DCM (3 x 10 mL), and DCM (3 x 10 mL).
-
Capping: Prepare a capping solution of DCM:MeOH:DIPEA (17:2:1, v/v/v). Add 10 mL of the capping solution to the resin and agitate for 30 minutes.
-
Final Washes and Drying: Filter the resin and wash with DMF (2 x 10 mL) and DCM (2 x 10 mL). Dry the resin under vacuum to a constant weight.
-
Loading Determination: Determine the final loading using the spectrophotometric Fmoc cleavage assay.
Protocol 2: Optimized Loading of Fmoc-AEEA onto 2-Chlorotrityl Chloride Resin using HATU
-
Resin Swelling: Swell 1 gram of 2-chlorotrityl chloride resin (e.g., 1.2 mmol/g substitution) in 10 mL of dry DCM for 30 minutes.
-
Fmoc-AEEA Solution: In a separate vial, dissolve 2 equivalents of Fmoc-AEEA (relative to the resin substitution) in 8 mL of dry DCM. A minimal amount of dry DMF can be added if solubility is an issue.
-
Coupling: Drain the DCM from the swollen resin. Add the Fmoc-AEEA solution to the resin, followed by 4 equivalents of DIPEA. Agitate the mixture at room temperature for 2 hours.
-
Capping: To cap any unreacted trityl chloride groups, add 1 mL of methanol and agitate for 30 minutes.
-
Washing: Filter the resin and wash sequentially with DCM (3 x 10 mL), DMF (2 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination: Determine the final loading by spectrophotometric Fmoc cleavage assay.
Quantitative Data Summary
The following tables provide a summary of expected loading efficiencies for Fmoc-AEEA on different resins using various activation methods. These values are illustrative and can vary based on specific experimental conditions.
Table 1: Loading Efficiency of Fmoc-AEEA on Wang Resin (1.0 mmol/g initial substitution)
| Activation Method | Equivalents (Fmoc-AEEA:Activator:Base) | Reaction Time (h) | Final Loading (mmol/g) |
| DIC/HOBt | 4 : 4 : - | 12 | 0.75 - 0.85 |
| HBTU/DIPEA | 3 : 3 : 6 | 4 | 0.85 - 0.95 |
| HATU/DIPEA | 3 : 3 : 6 | 2 | 0.90 - 0.98 |
Table 2: Loading Efficiency of Fmoc-AEEA on 2-Chlorotrityl Chloride Resin (1.2 mmol/g initial substitution)
| Activation Method | Equivalents (Fmoc-AEEA:Base) | Reaction Time (h) | Final Loading (mmol/g) |
| DIPEA | 2 : 4 | 2 | 0.80 - 0.95 |
| 2,4,6-Collidine | 2 : 4 | 4 | 0.75 - 0.90 |
Visualizations
Caption: General workflow for loading Fmoc-AEEA onto a solid-phase synthesis resin.
Caption: Troubleshooting flowchart for low Fmoc-AEEA loading efficiency.
References
avoiding aggregation of peptides modified with 2-(Aminomethoxy)aceticacid
Welcome to the Technical Support Center for Peptides Modified with 2-(Aminomethoxy)acetic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aggregation of these modified peptides.
Frequently Asked Questions (FAQs)
What is 2-(Aminomethoxy)acetic acid and why is it used to modify peptides?
2-(Aminomethoxy)acetic acid, also known as AEEA, is a short, hydrophilic linker molecule. It is essentially a mini-PEG (polyethylene glycol) linker. Its primary purpose in peptide modification is to improve the physicochemical properties of the peptide.[1][2] Key benefits include:
-
Increased Solubility: The ethylene glycol-like structure of AEEA enhances the hydrophilicity of a peptide, which can significantly improve its solubility in aqueous solutions.[1] This is particularly beneficial for hydrophobic peptides that are prone to aggregation.
-
Reduced Aggregation: By increasing the overall hydrophilicity and providing a flexible spacer, AEEA can disrupt the intermolecular interactions that lead to the formation of aggregates like β-sheets.
-
Improved Pharmacokinetics: For therapeutic peptides, PEGylation (including modification with short linkers like AEEA) can increase the peptide's half-life in the body by reducing renal clearance and protecting it from enzymatic degradation.
-
Spacer Functionality: AEEA can act as a flexible spacer to separate a peptide from another molecule, for example, a drug conjugate or a fluorescent label, minimizing steric hindrance and preserving the peptide's biological activity.[3]
My peptide modified with 2-(Aminomethoxy)acetic acid is showing signs of aggregation. What are the likely causes?
Aggregation of peptides, even those modified with hydrophilic linkers, is a complex issue that can arise from several factors:
-
Intrinsic Properties of the Peptide Sequence: The primary amino acid sequence is a major determinant of aggregation.[4] If the peptide contains a high proportion of hydrophobic amino acids (e.g., Val, Leu, Ile, Phe, Trp), these regions can still drive aggregation despite the presence of the hydrophilic AEEA linker.
-
Secondary Structure Formation: Peptides can form intermolecular β-sheets, which are a common cause of aggregation. The AEEA modification is designed to disrupt this, but strong intrinsic tendencies to form these structures may still dominate.
-
Solution Conditions (pH and Ionic Strength): Peptides are least soluble at their isoelectric point (pI), where their net charge is zero, as this minimizes electrostatic repulsion between molecules. High ionic strength can also sometimes promote aggregation by shielding charges that would otherwise prevent peptide chains from approaching each other.
-
Concentration: At high concentrations, the likelihood of intermolecular interactions and subsequent aggregation increases.
-
Temperature: Elevated temperatures can sometimes induce aggregation, although this is highly peptide-dependent.
-
Synthesis and Purification Issues: Incomplete removal of protecting groups or the presence of impurities from solid-phase peptide synthesis (SPPS) can act as nucleation points for aggregation.
How can I prevent aggregation of my AEEA-modified peptide during and after synthesis?
Preventing aggregation requires a multi-faceted approach, from synthesis to final formulation:
During Solid-Phase Peptide Synthesis (SPPS):
-
Choice of Resin: For hydrophobic peptides, using a PEG-based resin can improve solvation of the growing peptide chain and reduce on-resin aggregation.[5]
-
Solvent Choice: Using more polar solvents like N-Methyl-2-pyrrolidone (NMP) or adding DMSO to DMF can enhance the solvation of the peptide and disrupt aggregation.[6]
-
"Difficult Sequence" Strategies: For sequences known to be aggregation-prone, consider incorporating "structure-breaking" elements like pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb, Dmb) at strategic locations.[4]
Post-Synthesis and Handling:
-
Proper Solubilization: Dissolve the lyophilized peptide in an appropriate solvent. For many AEEA-modified peptides, sterile, distilled water should be the first choice. If solubility is an issue, a small amount of an organic solvent like DMSO can be used to first dissolve the peptide, followed by dropwise addition to the aqueous buffer.[7]
-
pH and Buffer Selection: Avoid dissolving the peptide at or near its isoelectric point. For basic peptides (net positive charge), use a slightly acidic buffer. For acidic peptides (net negative charge), a slightly basic buffer is recommended.[7]
-
Storage: Store the peptide solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation.
How do I detect and quantify aggregation in my peptide sample?
Several techniques can be used to detect and quantify peptide aggregation, ranging from simple visual inspection to sophisticated biophysical methods.
-
Visual Inspection: The simplest method is to look for turbidity, cloudiness, or visible precipitates in your peptide solution.
-
UV-Vis Spectroscopy: An increase in light scattering due to aggregation can be detected as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits increased fluorescence upon binding to β-sheet-rich structures like amyloid fibrils. This assay is highly sensitive for detecting this common type of aggregate.[5][8]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It can detect the presence of larger aggregates in a sample of monomeric peptides.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to monitor changes in the secondary structure of a peptide. A shift from a random coil or α-helical structure to a β-sheet conformation can indicate aggregation.
Illustrative Data Tables
Table 1: Effect of 2-(Aminomethoxy)acetic acid Modification on Peptide Solubility
| Peptide Sequence | Modification | Solubility in PBS (pH 7.4) (mg/mL) |
| Ac-Lys-Val-Leu-Phe-Phe-Ala-Glu-NH₂ | None | ~0.5 |
| Ac-Lys-Val-Leu-Phe-Phe-Ala-Glu-AEEA -NH₂ | C-terminal AEEA | > 2.0 |
| Ac-AEEA -Lys-Val-Leu-Phe-Phe-Ala-Glu-NH₂ | N-terminal AEEA | > 2.0 |
Table 2: Example Thioflavin T (ThT) Assay Results for Aggregation Monitoring
| Peptide | Incubation Time (hours) | ThT Fluorescence (Arbitrary Units) |
| Control Peptide (Aggregation-prone) | 0 | 150 |
| 24 | 2500 | |
| 48 | 8500 | |
| AEEA-Modified Peptide | 0 | 145 |
| 24 | 250 | |
| 48 | 350 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an AEEA-Modified Peptide
This protocol describes the manual synthesis of a peptide with a C-terminal 2-(aminomethoxy)acetic acid modification using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-AEEA-OH
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Washing solvent: DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 10 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling of Fmoc-AEEA-OH:
-
In a separate vial, dissolve Fmoc-AEEA-OH (3 equivalents relative to resin loading) and HCTU (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the vial and agitate for 1-2 minutes to pre-activate.
-
Add the activated Fmoc-AEEA-OH solution to the resin. Agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Washing and Drying: Wash the resin with DMF, then DCM, and dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Thioflavin T (ThT) Fluorescence Assay
This protocol is for monitoring the aggregation of a peptide over time.[5][8]
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in an appropriate buffer)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer
Procedure:
-
Prepare ThT working solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 25 µM.
-
Prepare peptide samples: In the wells of the 96-well plate, mix the peptide stock solution with the ThT working solution to achieve the desired final peptide concentration (e.g., 50 µM) and a final ThT concentration of 25 µM. Prepare a blank well with only the ThT working solution.
-
Incubation: Seal the plate and incubate at 37°C. If desired, shaking can be used to promote aggregation.
-
Fluorescence Measurement: At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), measure the fluorescence intensity using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.
-
Data Analysis: Subtract the blank fluorescence from the sample fluorescence at each time point. Plot the fluorescence intensity versus time to observe the aggregation kinetics.
Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique for measuring the size distribution of particles in a solution.
Materials:
-
Peptide solution (clarified by centrifugation or filtration through a 0.22 µm filter)
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Sample Preparation: Prepare the peptide solution at the desired concentration in a suitable buffer. It is crucial that the solution is free of dust and other large particles. Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes or filter through a low protein-binding 0.22 µm syringe filter.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature.
-
Measurement: Carefully transfer the clarified peptide solution to the cuvette. Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Data Acquisition: Perform the DLS measurement according to the instrument's software instructions. Typically, multiple acquisitions are averaged to obtain a reliable size distribution.
-
Data Analysis: Analyze the resulting data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). A monomodal peak with a low PDI indicates a homogeneous sample of monomeric peptide. The presence of additional peaks at larger sizes or a high PDI suggests the presence of aggregates.
Visualizations
Workflow for Troubleshooting Peptide Aggregation
Caption: A flowchart for troubleshooting aggregation issues with modified peptides.
Mechanism of Aggregation Prevention by AEEA
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Peptide and protein mimetics inhibiting amyloid beta-peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
The Role of 2-(Aminomethoxy)acetic Acid in Advanced Drug Conjugates: A Comparative Analysis of PEG Linkers
For Immediate Release
In the landscape of targeted therapeutics, the linker molecule connecting a potent drug to its delivery vehicle, such as an antibody in an antibody-drug conjugate (ADC), is a critical determinant of both efficacy and safety. Among the various classes of linkers, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to improve the physicochemical properties of drug conjugates. This guide provides a comparative overview of 2-(Aminomethoxy)acetic acid and other prominent PEG linkers, offering insights into their performance based on available experimental data and outlining the methodologies for their evaluation.
While direct comparative performance data for 2-(Aminomethoxy)acetic acid against other PEG linkers is limited in the public domain, we can infer its potential properties based on the well-established characteristics of short-chain PEG linkers. This guide will therefore focus on the general principles of PEG linker performance and provide a framework for the comparative evaluation of novel linkers like 2-(Aminomethoxy)acetic acid.
The Critical Role of PEG Linkers in Drug Conjugates
PEG linkers are prized for their hydrophilicity, biocompatibility, and flexible nature.[1] The incorporation of a PEG linker into a drug conjugate can offer several advantages:
-
Enhanced Solubility: Many potent cytotoxic drugs are hydrophobic. A PEG linker can significantly increase the overall solubility of the conjugate, preventing aggregation and improving its formulation and administration.[2]
-
Improved Pharmacokinetics: PEGylation can shield the drug conjugate from proteolytic degradation and reduce its clearance by the immune system, thereby extending its circulation half-life in the bloodstream.[1]
-
Reduced Immunogenicity: The presence of PEG can mask the drug conjugate from the host's immune system, reducing the likelihood of an immune response.[1]
-
Controlled Drug Release: The specific chemistry of the linker can be designed to be stable in circulation but cleavable under specific conditions within the target cell, ensuring the payload is released where it is most effective.[3]
Comparing PEG Linker Performance: Key Parameters and Experimental Evaluation
The performance of a PEG linker is assessed through a series of in vitro and in vivo experiments that evaluate its impact on the stability, efficacy, and pharmacokinetic profile of the drug conjugate.
Stability
A crucial characteristic of a linker is its stability in systemic circulation. Premature release of the cytotoxic payload can lead to off-target toxicity and reduced therapeutic efficacy.
Experimental Protocol: In Vitro Plasma Stability Assay
-
Incubation: The antibody-drug conjugate (ADC) is incubated in plasma from a relevant species (e.g., mouse, human) at 37°C over a time course (e.g., 0, 24, 48, 72 hours).[4]
-
Sample Analysis: At each time point, samples are analyzed to determine the amount of intact ADC and the level of released payload. This can be achieved using techniques such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the concentration of the total antibody and the conjugated antibody.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To detect and quantify the free payload and its metabolites.[4]
-
-
Data Analysis: The percentage of intact ADC remaining over time is calculated to determine the linker's stability.
Efficacy
The ultimate measure of a linker's performance is its contribution to the overall efficacy of the drug conjugate. This is typically assessed through in vitro cytotoxicity assays and in vivo tumor growth inhibition studies.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Target cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[5][6]
-
ADC Treatment: The cells are treated with serial dilutions of the ADC and incubated for a period of 48-144 hours.[5]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[5][6]
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is read at 570 nm.[5]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of ADC that inhibits cell growth by 50%, is calculated to determine the potency of the conjugate.[7]
Pharmacokinetics
Pharmacokinetic (PK) studies are essential to understand how the drug conjugate is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. These studies provide critical information on the drug's half-life, exposure, and clearance.[8][9]
Experimental Protocol: In Vivo Pharmacokinetic Study
-
Animal Model: The ADC is administered to a relevant animal model (e.g., mice or rats), typically via intravenous injection.[10][11]
-
Blood Sampling: Blood samples are collected at various time points post-administration.[10]
-
Analyte Quantification: The concentrations of the total antibody, conjugated antibody, and free payload in the plasma are quantified using validated bioanalytical methods like ELISA and LC-MS.[11][12]
-
PK Parameter Calculation: Key pharmacokinetic parameters such as clearance, volume of distribution, and terminal half-life are calculated from the concentration-time data.[10]
Data Summary: A Comparative Framework
| Linker Type | Structure | In Vitro Plasma Stability (% Intact ADC after 72h) | In Vitro Cytotoxicity (IC50, nM) | In Vivo Half-life (t1/2, hours) | Reference |
| 2-(Aminomethoxy)acetic acid | O(CCO)C(=O)O | Data Not Available | Data Not Available | Data Not Available | |
| Amino-dPEG®4-acid | NCCC(OCCCC)CO | Hypothetical: >90% | Hypothetical: 5-15 | Hypothetical: 100-150 | |
| Amino-dPEG®8-acid | N(CCO)8C(=O)O | Hypothetical: >95% | Hypothetical: 8-20 | Hypothetical: 150-200 | |
| Val-Cit-PABC | [Structure] | ~85% in mouse plasma | Varies with payload | Varies with ADC | [13] |
Note: The data for Amino-dPEG® linkers are hypothetical and for illustrative purposes only. Actual performance will depend on the specific antibody, payload, and experimental conditions.
Visualizing the Mechanism: ADC Structure and Function
The following diagrams illustrate the general structure of an antibody-drug conjugate and its mechanism of action.
Caption: General structure of an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of action of an Antibody-Drug Conjugate.
Conclusion
The selection of an appropriate linker is a critical step in the design of effective and safe drug conjugates. While direct comparative data for 2-(Aminomethoxy)acetic acid remains to be published, the established principles of PEG linker chemistry suggest its potential to enhance the properties of targeted therapeutics. The experimental protocols and comparative framework provided in this guide offer a robust approach for the systematic evaluation of this and other novel linkers, paving the way for the development of next-generation drug conjugates with improved clinical outcomes. Further research and head-to-head studies are warranted to fully elucidate the performance profile of 2-(Aminomethoxy)acetic acid in comparison to other widely used PEG linkers.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. nbinno.com [nbinno.com]
- 3. purepeg.com [purepeg.com]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prisysbiotech.com [prisysbiotech.com]
- 12. ADC Pharmacokinetic Study - Creative Diagnostics [qbd.creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to 2-(Aminomethoxy)acetic Acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is paramount in the development of antibody-drug conjugates (ADCs), as it profoundly influences the therapeutic index, stability, and overall efficacy of the conjugate. This guide provides a comprehensive comparison of 2-(Aminomethoxy)acetic acid, a hydrophilic polyethylene glycol (PEG)-based linker, against other common alternatives in ADC development. The information presented herein is supported by a review of experimental data and established analytical techniques.
Enhancing Antibody-Drug Conjugates with Hydrophilic Linkers
The incorporation of hydrophilic linkers, such as those derived from 2-(Aminomethoxy)acetic acid, is a key strategy to overcome challenges associated with the conjugation of hydrophobic payloads to antibodies.[1][2] Traditional linkers can often contribute to the aggregation of ADCs, especially at higher drug-to-antibody ratios (DARs), leading to suboptimal pharmacokinetic profiles and reduced efficacy.
PEG-based linkers, like 2-(Aminomethoxy)acetic acid, create a hydrophilic spacer between the antibody and the cytotoxic drug.[1] This "shielding" effect improves the solubility and stability of the resulting ADC, mitigating the risk of aggregation. Consequently, this allows for the attachment of a greater number of drug molecules per antibody, achieving a higher DAR without compromising the biophysical properties of the conjugate.[1] An improved pharmacokinetic profile, including a longer half-life and increased plasma concentration, is another significant advantage conferred by the use of PEGylated linkers.[2]
Comparative Analysis of Linker Properties
The following table summarizes the key characteristics of 2-(Aminomethoxy)acetic acid-based linkers in comparison to other commonly used linker types in ADC development.
| Feature | 2-(Aminomethoxy)acetic Acid-Based Linker | Standard Non-Cleavable Linker (e.g., SMCC) | Standard Cleavable Linker (e.g., Val-Cit) |
| Hydrophilicity | High | Low | Moderate |
| Tendency for Aggregation | Low | High, especially with hydrophobic payloads[3] | Moderate, can increase with higher DAR[3] |
| Potential for High DAR | High (can enable DAR > 4)[1][4] | Limited (typically DAR 2-4)[2] | Moderate (typically DAR 2-4)[2] |
| Solubility of Conjugate | Improved[1] | Can be reduced with hydrophobic payloads | Can be reduced with hydrophobic payloads |
| Pharmacokinetics | Generally improved half-life and exposure[2] | Can lead to rapid clearance with aggregation[1] | Variable, can be influenced by payload and DAR |
| Conjugation Chemistry | Typically via amine-reactive groups (e.g., NHS ester) | Amine- or thiol-reactive | Amine- or thiol-reactive |
Experimental Protocols
The validation of conjugation efficiency is a critical step in ADC development. Below are detailed methodologies for the conjugation of a 2-(Aminomethoxy)acetic acid-containing linker to an antibody and the subsequent analytical characterization.
Protocol 1: Conjugation of a 2-(Aminomethoxy)acetic Acid-based Linker to an Antibody via NHS Ester Chemistry
1. Antibody Preparation:
-
Start with a purified antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4. The buffer should be free of amine-containing substances like Tris or glycine.
-
If necessary, perform a buffer exchange using a desalting column or dialysis to transfer the antibody into the appropriate conjugation buffer.
-
Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.
2. Activation of the 2-(Aminomethoxy)acetic Acid Linker:
-
The carboxylic acid group of the 2-(Aminomethoxy)acetic acid-payload conjugate is activated to an N-hydroxysuccinimide (NHS) ester to make it reactive towards primary amines on the antibody.
-
Dissolve the 2-(Aminomethoxy)acetic acid-payload conjugate and an excess of an NHS ester activation reagent (e.g., N,N'-Disuccinimidyl carbonate) in a suitable anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution and stir at room temperature for several hours to overnight to form the NHS ester.
3. Antibody-Linker Conjugation:
-
Add the activated NHS ester of the 2-(Aminomethoxy)acetic acid-payload to the antibody solution. The molar ratio of the linker-payload to the antibody will determine the final DAR and should be optimized.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Quenching and Purification:
-
Quench the reaction by adding an excess of an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM to react with any unreacted NHS esters.
-
Purify the resulting ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
1. Principle:
-
HIC separates molecules based on their hydrophobicity. The conjugation of a drug-linker to an antibody increases its hydrophobicity. Species with different numbers of conjugated drugs will have different retention times on the HIC column.
2. Instrumentation and Reagents:
-
HPLC system with a UV detector.
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
3. Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample onto the column.
-
Elute the different ADC species using a linear gradient from high to low salt concentration (decreasing percentage of Mobile Phase A).
-
Monitor the elution profile at 280 nm (for the antibody) and at the characteristic absorbance wavelength of the payload.
-
The unconjugated antibody will elute first, followed by species with increasing DAR.
4. Data Analysis:
-
Integrate the peak areas corresponding to each DAR species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
Protocol 3: Mass Spectrometry Analysis for Confirmation of Conjugation
1. Principle:
-
Mass spectrometry (MS) provides a precise measurement of the molecular weight of the intact antibody and the ADC, allowing for the confirmation of successful conjugation and the determination of the different drug-loaded species.
2. Sample Preparation:
-
Desalt the purified ADC sample to remove non-volatile salts.
-
For analysis of the light and heavy chains, the ADC can be reduced with a reducing agent like dithiothreitol (DTT).
3. Instrumentation:
-
Electrospray ionization (ESI) mass spectrometer coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
4. Procedure:
-
Infuse the prepared ADC sample into the mass spectrometer.
-
Acquire the mass spectrum of the intact ADC or its reduced subunits.
5. Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the molecular weights of the different species present in the sample.
-
The mass difference between the unconjugated antibody and the conjugated species corresponds to the mass of the attached drug-linker molecules, confirming the conjugation and allowing for the calculation of the DAR.
Visualizing the Process and Structure
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the conjugation of a 2-(Aminomethoxy)acetic acid-based linker to an antibody.
Caption: Schematic structure of an ADC featuring a 2-(Aminomethoxy)acetic acid linker.
References
The Impact of 2-(Aminomethoxy)acetic Acid Linkers on Peptide Biological Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the influence of chemical modifications on peptide function is paramount. This guide provides a comparative analysis of peptides containing 2-(Aminomethoxy)acetic acid (AEEA) linkers, offering insights into their potential effects on biological activity. While direct comparative studies on simple peptides are limited, this guide draws upon data from more complex bioconjugates and related research to provide a comprehensive overview.
The incorporation of linkers into peptides is a strategic approach to modulate their physicochemical properties and, consequently, their biological performance. Among the various types of linkers, hydrophilic linkers, such as 2-(Aminomethoxy)acetic acid (AEEA), are of particular interest for their potential to enhance solubility, improve pharmacokinetic profiles, and facilitate the development of peptide-based therapeutics. This guide explores the anticipated effects of AEEA linkers on key biological parameters and provides detailed experimental protocols for their evaluation.
Enhancing Peptide Properties with Hydrophilic Linkers
Hydrophilic linkers, like the ether-based AEEA, are primarily utilized to increase the water solubility of peptides. This is a critical factor in drug development, as poor solubility can hinder formulation, administration, and bioavailability. By introducing a polar AEEA moiety, the overall hydrophilicity of a peptide can be increased, potentially leading to improved performance in aqueous environments.[1][2]
In the context of more complex molecules like antibody-drug conjugates (ADCs), hydrophilic linkers have been shown to be crucial for maintaining stability and improving the therapeutic index.[1] These linkers can help to prevent aggregation, a common issue with hydrophobic molecules, and can influence the overall exposure of the therapeutic agent in the body. While direct evidence for simple AEEA-linked peptides is scarce, the principles observed in ADCs suggest that similar benefits could be expected.
Comparative Analysis of Peptide Performance
To rigorously assess the impact of an AEEA linker on a peptide's biological activity, a series of in vitro and in vivo experiments are necessary. These experiments would typically compare the modified peptide to its unmodified parent peptide or to the same peptide featuring a different type of linker.
Receptor Binding Affinity
A crucial aspect of a peptide's function is its ability to bind to its target receptor. The introduction of a linker could potentially alter the peptide's conformation and, as a result, its binding affinity. A competitive binding assay is a standard method to determine the half-maximal inhibitory concentration (IC50), which is a measure of the peptide's ability to displace a known ligand from its receptor.
Table 1: Illustrative Receptor Binding Affinity Data (IC50)
| Peptide | Linker | Target Receptor | IC50 (nM) |
| Peptide X | None | Receptor Y | 10 |
| Peptide X | 2-(Aminomethoxy)acetic acid | Receptor Y | 12 |
| Peptide X | Hydrophobic Linker Z | Receptor Y | 25 |
Note: This data is illustrative and intended to demonstrate a potential outcome. Actual results will vary depending on the specific peptide and linker.
Enzymatic Stability
Peptides are often susceptible to degradation by proteases present in biological fluids, which can severely limit their therapeutic potential. Linker modifications may influence this stability. A common method to assess this is to incubate the peptide in serum or plasma and measure its concentration over time using techniques like liquid chromatography-mass spectrometry (LC-MS).
Table 2: Illustrative Serum Stability Data (Half-life)
| Peptide | Linker | Serum Type | Half-life (t½) in hours |
| Peptide X | None | Human | 0.5 |
| Peptide X | 2-(Aminomethoxy)acetic acid | Human | 1.2 |
| Peptide X | Alternative Linker W | Human | 0.8 |
Note: This data is illustrative. The hydrophilic nature of the AEEA linker might offer some protection against proteolysis, but this is highly dependent on the peptide sequence and the cleavage sites of relevant proteases.
Cellular Activity
The ultimate measure of a peptide's efficacy is its activity in a cellular context. This can be assessed using a variety of cell-based functional assays that measure a specific biological response, such as cell proliferation, apoptosis, or the activation of a signaling pathway.
Table 3: Illustrative Cellular Potency Data (EC50)
| Peptide | Linker | Cell Line | Functional Assay | EC50 (nM) |
| Peptide X | None | Cancer Cell Line A | Apoptosis Induction | 50 |
| Peptide X | 2-(Aminomethoxy)acetic acid | Cancer Cell Line A | Apoptosis Induction | 45 |
| Peptide X | Hydrophobic Linker Z | Cancer Cell Line A | Apoptosis Induction | 75 |
Note: This data is illustrative. AEEA's hydrophilicity could potentially improve the peptide's interaction with the cell membrane or its target, but this is not guaranteed.
Experimental Protocols
To obtain the quantitative data presented in the tables above, rigorous experimental procedures must be followed. Below are detailed methodologies for key experiments.
Competitive Receptor Binding Assay
Objective: To determine the IC50 value of a peptide by measuring its ability to compete with a labeled ligand for binding to a specific receptor.
Materials:
-
Peptide with AEEA linker
-
Unmodified parent peptide
-
Alternative linker peptide (for comparison)
-
Radiolabeled or fluorescently labeled known ligand
-
Cells or membranes expressing the target receptor
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Filtration apparatus (e.g., 96-well filter plates)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test peptides (AEEA-linked, unmodified, and alternative linker) in binding buffer. Prepare a solution of the labeled ligand at a concentration close to its dissociation constant (Kd). Prepare the receptor source (cells or membranes) at an appropriate concentration in binding buffer.
-
Assay Setup: In a 96-well plate, add a fixed amount of receptor preparation to each well.
-
Add the serially diluted test peptides to the wells.
-
Add the labeled ligand to all wells. Include control wells with no competitor (total binding) and wells with a high concentration of an unlabeled known ligand (non-specific binding).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound labeled ligand from the free labeled ligand.
-
Wash the filters several times with ice-cold binding buffer to remove any unbound ligand.
-
Detection: For radiolabeled ligands, dry the filters and measure the radioactivity in a scintillation counter. For fluorescently labeled ligands, measure the fluorescence of the filters in a plate reader.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test peptide. Plot the percentage of specific binding against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Serum Stability Assay using LC-MS
Objective: To determine the half-life of a peptide in serum by quantifying its degradation over time.
Materials:
-
Peptide with AEEA linker
-
Unmodified parent peptide
-
Human or other species' serum
-
Incubator (37°C)
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
Trichloroacetic acid (TCA) or other protein precipitation agent
-
Centrifuge
-
LC-MS system
Procedure:
-
Peptide Incubation: Spike a known concentration of the test peptide into pre-warmed serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.
-
Sample Preparation: Immediately quench the enzymatic reaction by adding a protein precipitation agent (e.g., ice-cold ACN with TFA or TCA).
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the peptide and any degradation products.
-
LC-MS Analysis: Inject the supernatant onto an appropriate LC column (e.g., C18).
-
Elute the peptide using a gradient of ACN in water (both with 0.1% TFA).
-
Detect the peptide and its fragments using mass spectrometry.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining intact peptide against time and fit the data to a one-phase decay model to calculate the half-life (t½).
Cell-Based Functional Assay (e.g., Apoptosis Induction)
Objective: To determine the EC50 value of a peptide by measuring its ability to induce a specific cellular response.
Materials:
-
Peptide with AEEA linker
-
Unmodified parent peptide
-
Target cell line
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Apoptosis detection kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the test peptides in cell culture medium.
-
Remove the old medium from the cells and add the peptide dilutions. Include control wells with vehicle only.
-
Incubation: Incubate the cells for a period sufficient to observe the desired biological effect (e.g., 24-48 hours).
-
Assay Procedure: Follow the manufacturer's instructions for the apoptosis detection kit. This typically involves adding a reagent that contains a substrate for an apoptosis-related enzyme (e.g., caspase-3/7) and measuring the resulting luminescent signal.
-
Data Analysis: Normalize the luminescence data to the vehicle control.
-
Plot the normalized response against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathway Analysis
The biological effect of a peptide is often mediated through the modulation of specific intracellular signaling pathways. Understanding how an AEEA linker might influence these pathways can provide deeper insights into its mechanism of action.
Conclusion
The incorporation of a 2-(Aminomethoxy)acetic acid linker represents a promising strategy for enhancing the drug-like properties of peptides. While direct comparative data on simple peptides remains to be extensively published, the principles derived from related fields suggest potential improvements in solubility and stability. The experimental protocols and illustrative data presented in this guide provide a framework for the systematic evaluation of AEEA-modified peptides, enabling researchers to make informed decisions in the design and development of novel peptide-based therapeutics. Rigorous experimental validation is essential to determine the precise impact of this linker on the biological activity of any given peptide.
References
comparative analysis of hydrophilic vs. hydrophobic linkers in peptide synthesis.
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker molecule is a critical determinant in the successful synthesis and application of therapeutic peptides and peptide conjugates. The linker's physicochemical properties, particularly its hydrophilicity or hydrophobicity, can profoundly influence the solubility, aggregation, purification yield, and ultimately, the biological activity of the final peptide product. This guide provides an objective comparison of hydrophilic and hydrophobic linkers, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific applications.
Impact on Peptide Properties: A Side-by-Side Comparison
The choice between a hydrophilic and a hydrophobic linker introduces a fundamental trade-off between solubility and potential aggregation issues. Hydrophilic linkers, most notably those based on polyethylene glycol (PEG), are renowned for their ability to enhance the aqueous solubility of peptides, a crucial factor for both synthesis and therapeutic delivery.[1][2] Conversely, hydrophobic linkers, often composed of alkyl chains or proline-rich sequences, can be instrumental in specific applications but may exacerbate challenges related to peptide aggregation and purification.[3][4]
Data Presentation: Quantitative Comparison of Linker Performance
| Performance Metric | Hydrophilic Linkers (e.g., PEG-based) | Hydrophobic Linkers (e.g., Alkyl, Proline-rich) | References |
| Peptide Solubility | Significantly Increased | Generally Decreased | [1][2][4] |
| Peptide Aggregation | Reduced | Often Increased | [5][6] |
| Purification Yield | Generally Higher (especially for hydrophobic peptides) | Can be Lower due to aggregation and poor solubility | [7] |
| Crude Purity (HPLC) | Often Higher | Can be Lower due to aggregation-related side products | [8] |
| Biological Activity | Can be modulated; may improve pharmacokinetics | Can be modulated; linker rigidity can impact binding | [9][10][11] |
| Synthesis Yield (Example) | N-Fmoc protected polyoxyethylene-based linkers: 65-85% | Data not readily available for direct comparison | [7] |
Experimental Protocols: Methodologies for Comparative Analysis
To objectively evaluate the performance of hydrophilic versus hydrophobic linkers for a specific peptide, a systematic experimental approach is essential. The following protocols outline key experiments for a comparative analysis.
Solid-Phase Peptide Synthesis (SPPS) with Different Linkers
Objective: To synthesize a target peptide using both a representative hydrophilic (e.g., Fmoc-NH-(PEG)n-COOH) and a hydrophobic (e.g., Fmoc-8-aminooctanoic acid) linker attached to a solid support (e.g., Rink Amide resin).
Methodology:
-
Resin Preparation: Swell the Rink Amide resin in dimethylformamide (DMF).
-
Linker Coupling:
-
For the hydrophilic linker, couple Fmoc-NH-(PEG)n-COOH to the resin using a standard coupling agent like HBTU/HOBt in the presence of a base such as DIEA.
-
For the hydrophobic linker, couple Fmoc-8-aminooctanoic acid using the same coupling chemistry.
-
-
Fmoc Deprotection: Remove the Fmoc protecting group from the linker using a solution of piperidine in DMF.
-
Peptide Chain Elongation: Perform stepwise Fmoc-SPPS to assemble the desired peptide sequence on both linker-functionalized resins.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).
-
Peptide Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.
Analysis of Crude Peptide Purity by HPLC
Objective: To compare the purity of the crude peptides synthesized with hydrophilic and hydrophobic linkers.
Methodology:
-
Sample Preparation: Dissolve a small, accurately weighed amount of each lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
HPLC Analysis:
-
Inject the samples onto a reverse-phase C18 column.
-
Elute the peptides using a linear gradient of acetonitrile in water, both containing 0.1% TFA.
-
Monitor the elution profile at a wavelength of 220 nm.
-
-
Data Analysis: Integrate the peak areas in the chromatograms to determine the percentage purity of the target peptide in each crude sample.[8]
Determination of Peptide Solubility
Objective: To quantitatively compare the solubility of the purified peptides containing hydrophilic and hydrophobic linkers.
Methodology:
-
Sample Preparation: Prepare a series of vials containing a fixed amount of each purified peptide.
-
Solvent Addition: Add increasing volumes of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.
-
Equilibration: Gently agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Quantification: Centrifuge the vials to pellet any undissolved peptide. Measure the concentration of the peptide in the supernatant using a suitable method, such as UV-Vis spectrophotometry at 280 nm (if the peptide contains aromatic residues) or a colorimetric peptide assay (e.g., BCA assay).
-
Solubility Determination: The solubility is the concentration of the peptide in the saturated solution.[12][13][14]
Assessment of Peptide Aggregation
Objective: To evaluate the propensity of the purified peptides to aggregate in solution.
Methodology:
-
Thioflavin T (ThT) Assay:
-
Prepare solutions of each peptide in an appropriate buffer.
-
Add Thioflavin T, a fluorescent dye that binds to amyloid-like aggregates.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates peptide aggregation.
-
-
Dynamic Light Scattering (DLS):
-
Measure the size distribution of particles in the peptide solutions over time. An increase in the average particle size is indicative of aggregation.
-
-
Transmission Electron Microscopy (TEM):
-
Incubate the peptide solutions to allow for aggregate formation.
-
Apply a small volume of the solution to a TEM grid, stain with a heavy metal salt (e.g., uranyl acetate), and visualize the morphology of any aggregates formed.[15]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of hydrophilic and hydrophobic linkers in peptide synthesis.
Caption: Workflow for comparing hydrophilic and hydrophobic linkers.
Signaling Pathway and Logical Relationships
The choice of linker can influence how a peptide therapeutic interacts with its biological target. For instance, in the context of a peptide-drug conjugate (PDC), the linker plays a crucial role in the drug release mechanism.
Caption: A simplified signaling pathway for a peptide-drug conjugate.
Conclusion
The selection of a linker is a multi-faceted decision that requires careful consideration of the peptide sequence, the intended application, and the desired physicochemical properties of the final product. Hydrophilic linkers, particularly PEG-based structures, offer significant advantages in improving the solubility and reducing the aggregation of peptides, which can lead to higher purification yields and improved handling.[1][2] While hydrophobic linkers have their place in specific contexts, researchers must be prepared to address the potential challenges associated with their use. The experimental protocols outlined in this guide provide a framework for a systematic and objective comparison, enabling the rational selection of the optimal linker for any given peptide synthesis project.
References
- 1. purepeg.com [purepeg.com]
- 2. peptide.com [peptide.com]
- 3. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Linker Affecting the Activity Retention Rate of VHH in Immunosorbents [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Rigid Linkers for Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]
- 13. genscript.com [genscript.com]
- 14. biocat.com [biocat.com]
- 15. research-portal.uu.nl [research-portal.uu.nl]
A Comparative Guide to the Impact of Small Molecule Inhibitors on Protein Structure and Function: Aminooxyacetic Acid vs. L-Cycloserine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Aminooxyacetic acid (AOAA) and a common alternative, L-cycloserine, on the structure and function of pyridoxal phosphate (PLP)-dependent enzymes. The information presented herein is supported by experimental data and detailed protocols to assist in the design and execution of related studies.
Introduction to Aminooxyacetic Acid
Aminooxyacetic acid is a compound that acts as a general inhibitor of enzymes dependent on pyridoxal phosphate (PLP), a derivative of vitamin B6.[1][2] It functions by reacting with the PLP cofactor, which is essential for the catalytic activity of these enzymes.[1][2] This inhibitory action has made AOAA a tool for studying the roles of PLP-dependent enzymes in various metabolic pathways.[1][2] Notably, it inhibits 4-aminobutyrate aminotransferase (GABA-T), leading to an increase in GABA levels in tissues, and also affects the malate-aspartate shuttle by inhibiting aspartate aminotransferase.[2][3]
Comparison with L-Cycloserine
L-cycloserine, an analog of the amino acid D-alanine, also targets PLP-dependent enzymes.[4][5][6] It is known to inhibit enzymes involved in the biosynthesis of the bacterial cell wall, such as alanine racemase and D-alanine:D-alanine ligase, making it an effective antibiotic.[5][7] Like AOAA, its mechanism involves interference with the PLP cofactor.[6] Given their shared general mechanism but different specificities and applications, a direct comparison is valuable for researchers selecting an inhibitor for their studies.
Quantitative Comparison of Inhibitory Action
The following table summarizes the kinetic parameters for the inhibition of Aspartate Aminotransferase by Aminooxyacetic acid and L-cycloserine.
| Inhibitor | Target Enzyme | Inhibition Type | Ki (μM) | IC50 (μM) | Second-Order Rate Constant (M-1s-1) |
| Aminooxyacetic acid | Aspartate Aminotransferase | Irreversible | - | 13.1[8] | 400[1] |
| L-cycloserine | Branched-Chain Aminotransferase (MtIlvE) | Irreversible (time-dependent) | 88[9] | - | 7.32[9] |
Experimental Protocols
Enzyme Kinetics Assay for Inhibitor Characterization
This protocol outlines the determination of enzyme inhibition kinetics using a spectrophotometric assay.
Materials:
-
Purified target enzyme (e.g., Aspartate Aminotransferase)
-
Substrate solution (e.g., L-aspartate and α-ketoglutarate)
-
NADH
-
Coupling enzyme (e.g., Malate Dehydrogenase)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Inhibitor stock solutions (Aminooxyacetic acid and L-cycloserine)
-
Spectrophotometer capable of reading at 340 nm
-
96-well microplate or quartz cuvettes
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate(s), NADH, and the coupling enzyme in a microplate well or cuvette.
-
Add varying concentrations of the inhibitor (AOAA or L-cycloserine) to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the target enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[10]
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot.
-
Plot the reaction rates against the substrate concentration to generate Michaelis-Menten curves for each inhibitor concentration.[11]
-
Determine the kinetic parameters such as Vmax and Km.[11] For irreversible inhibitors, plot the natural log of the percentage of remaining enzyme activity against the pre-incubation time to determine the inactivation rate constant (kinact).
Circular Dichroism (CD) Spectroscopy for Structural Analysis
This protocol is for assessing changes in the secondary structure of a protein upon inhibitor binding.
Materials:
-
Purified target enzyme
-
Aminooxyacetic acid and L-cycloserine
-
CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4)[12]
-
Circular dichroism spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 0.1 cm)[13]
Procedure:
-
Prepare a solution of the purified protein in the CD-compatible buffer. The protein concentration should be such that the absorbance is below 1.0.[12]
-
Record a baseline CD spectrum of the buffer alone.
-
Record the far-UV CD spectrum (typically 190-250 nm) of the protein solution.[14]
-
Add a molar excess of the inhibitor (AOAA or L-cycloserine) to the protein solution and incubate.
-
Record the CD spectrum of the protein-inhibitor complex.
-
Subtract the buffer baseline from the protein and protein-inhibitor spectra.
-
Analyze the resulting spectra for changes in the molar ellipticity, which indicate alterations in the protein's secondary structure (alpha-helices, beta-sheets).[12][14]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol determines the thermodynamic parameters of the inhibitor-protein interaction.
Materials:
-
Purified target enzyme
-
Aminooxyacetic acid and L-cycloserine
-
Dialysis buffer
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the protein and dissolve the inhibitor in the same buffer to minimize heats of dilution.[15]
-
Prepare the protein solution (typically 10-50 µM) to be placed in the ITC sample cell.[16][17]
-
Prepare the inhibitor solution (typically 10-20 times the protein concentration) to be loaded into the injection syringe.[15][17]
-
Perform a control titration by injecting the inhibitor into the buffer-filled sample cell to determine the heat of dilution.
-
Titrate the inhibitor into the protein solution, injecting small aliquots at timed intervals.
-
The instrument measures the heat released or absorbed during the binding event.[18]
-
Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[17][18][19]
Visualizations
References
- 1. The reaction of amino-oxyacetate with pyridoxal phosphate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminooxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. Aminooxyacetic acid inhibits the malate-aspartate shuttle in isolated nerve terminals and prevents the mitochondria from utilizing glycolytic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Cycloserine? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 12. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Virtual Labs [cds-iiith.vlabs.ac.in]
- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 16. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 18. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
A Comparative Guide to the In Vitro and In Vivo Stability of 2-(Aminomethoxy)acetic Acid-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The stability of a therapeutic compound is a critical determinant of its efficacy and safety. Compounds incorporating the 2-(Aminomethoxy)acetic acid (AEEA) moiety, often used as a hydrophilic polyethylene glycol (PEG)-like linker, are of significant interest in drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This guide provides an objective comparison of the stability of such compounds with alternatives, supported by experimental data and detailed methodologies.
The Role of Linkers in Compound Stability
The linker component of a complex therapeutic molecule, such as an ADC or PROTAC, plays a pivotal role in its overall stability and pharmacokinetic profile. The ideal linker should be stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity, while allowing for efficient release at the target site. Hydrophilic linkers, like those derived from AEEA, are employed to improve the solubility and in vivo performance of the conjugate.
In Vitro Stability Assessment
In vitro stability assays are essential for the early-stage screening and characterization of drug candidates. The primary assays used are plasma stability and liver microsomal stability.
Plasma Stability
Plasma stability assays evaluate a compound's susceptibility to degradation by plasma enzymes, such as esterases and proteases. A high degree of plasma stability is crucial for ensuring that a compound can circulate long enough to reach its target.
Liver Microsomal Stability
The liver is the primary site of drug metabolism. Liver microsomal stability assays assess a compound's susceptibility to metabolism by cytochrome P450 (CYP450) enzymes, which are abundant in liver microsomes. This assay provides an early indication of a compound's metabolic clearance.
In Vivo Stability (Pharmacokinetics)
In vivo pharmacokinetic (PK) studies in animal models are crucial for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters determined from these studies include a compound's half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability.
Comparative Stability Data: A Case Study of ADC Linkers
While direct comparative stability data for AEEA-containing compounds is limited in publicly available literature, a study comparing an Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) linker (a stable linker) with a valine-citrulline-p-aminobenzyloxycarbonyl (VC-PABC) linker (a less stable linker) in an ADC context provides valuable insights into how linker chemistry affects stability.[1][2]
Table 1: In Vitro Plasma Stability of ADCs with Different Linkers [1][2]
| Linker Type | Species | Analyte | Stability Profile |
| OHPAS (Stable) | Mouse & Human | Total Antibody | Stable over 7 days |
| Antibody-Conjugated Drug | Stable over 7 days | ||
| VC-PABC (Less Stable) | Mouse | Total Antibody | Stable over 7 days |
| Antibody-Conjugated Drug | Unstable, significant degradation over 7 days | ||
| Human | Total Antibody | Stable over 7 days | |
| Antibody-Conjugated Drug | Stable over 7 days |
Data synthesized from time-concentration profiles presented in the source material. The instability of the VC-PABC linker in mouse plasma is attributed to susceptibility to the hydrolytic enzyme carboxylesterase 1c (Ces1c).[1][2]
Table 2: In Vivo Pharmacokinetic Parameters of ADCs with Different Linkers in Mice [1][2]
| Linker Type | Analyte | Key Observation |
| OHPAS (Stable) | Antibody-Conjugated Drug | Stable in circulation |
| VC-PABC (Less Stable) | Antibody-Conjugated Drug | Low exposure and high clearance |
These findings highlight the critical role of linker stability in maintaining the integrity of the ADC in circulation, which directly impacts its pharmacokinetic properties.[1][2]
Expected Stability of 2-(Aminomethoxy)acetic Acid (AEEA)-Containing Compounds
Based on the chemical nature of AEEA as a PEG-like linker, the following stability characteristics can be anticipated:
-
High Intrinsic Stability: The ether bonds within the AEEA backbone are generally resistant to enzymatic and hydrolytic degradation.
-
Modulated Overall Stability: The overall stability of a molecule containing an AEEA linker will be primarily determined by the lability of the bonds connecting the linker to the antibody and the payload (e.g., amide or ester bonds) and the metabolic susceptibility of the payload itself.
-
Favorable Pharmacokinetics: The hydrophilic nature of the AEEA linker is expected to improve the solubility and pharmacokinetic profile of the conjugate, potentially leading to a longer half-life and reduced clearance.
Experimental Protocols
In Vitro Plasma Stability Assay
-
Preparation: The test compound is incubated in plasma (e.g., human, rat, mouse) at a final concentration of 1-10 µM.
-
Incubation: The incubation is carried out at 37°C in a shaking water bath.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) is determined by plotting the natural logarithm of the remaining compound concentration against time.
In Vivo Pharmacokinetic Study
-
Animal Model: A suitable animal model (e.g., rats, mice) is selected.
-
Compound Administration: The test compound is administered via the desired route (e.g., intravenous, oral).
-
Blood Sampling: Blood samples are collected at predetermined time points.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as AUC, Cmax, t½, clearance, and bioavailability.
Visualizing Metabolic Pathways and Experimental Workflows
Caption: Conceptual pathway of ADC metabolism and action.
Caption: Experimental workflow for assessing compound stability.
References
Spectroscopic Comparison of 2-(Aminomethoxy)acetic Acid Precursors and Products: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of synthetic building blocks is paramount. This guide provides a comparative analysis of the spectroscopic data for 2-(aminomethoxy)acetic acid and its key precursors, offering valuable insights for reaction monitoring and product characterization.
A common synthetic route to 2-(aminomethoxy)acetic acid involves the use of a nitrogen-protected precursor, typically with a tert-butyloxycarbonyl (Boc) group, which is subsequently alkylated and deprotected. This guide will focus on the spectroscopic comparison of the N-Boc protected precursor, its methylated intermediate, and the final deprotected product, 2-(aminomethoxy)acetic acid.
Synthetic Pathway Overview
The synthesis of 2-(aminomethoxy)acetic acid can be conceptualized through the following workflow, starting from the readily available N-Boc-hydroxylamine.
Caption: Synthetic workflow for 2-(Aminomethoxy)acetic acid.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the precursors and the final product. This data is essential for monitoring the progress of the synthesis and confirming the identity and purity of the intermediates and the final compound.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Boc-CH₃ | -O-CH₂- | -NH- | -O-CH₃ |
| N-Boc-hydroxylamine | 1.48 (s, 9H) | - | 7.13 (br s, 1H), 7.24 (br s, 1H) | - |
| Methyl 2-(N-Boc-aminooxy)acetate | ~1.5 (s, 9H) | ~4.2 (s, 2H) | ~7.5 (br s, 1H) | ~3.7 (s, 3H) |
| 2-(Aminomethoxy)acetic acid | - | ~4.0 (s, 2H) | ~7.9 (br s, 2H) | - |
Note: Expected chemical shifts for Methyl 2-(N-Boc-aminooxy)acetate and 2-(Aminomethoxy)acetic acid are estimated based on typical values for similar functional groups.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Boc-C(CH₃)₃ | Boc-C=O | -O-CH₂- | Boc-C(CH₃)₃ | -COOCH₃ | -COOH |
| N-Boc-hydroxylamine | 28.2 | 158.9 | - | 82.2 | - | - |
| Methyl 2-(N-Boc-aminooxy)acetate | ~28.0 | ~157.0 | ~75.0 | ~83.0 | ~52.0 | - |
| 2-(Aminomethoxy)acetic acid | - | - | ~74.0 | - | - | ~175.0 |
Note: Expected chemical shifts for Methyl 2-(N-Boc-aminooxy)acetate and 2-(Aminomethoxy)acetic acid are estimated based on typical values for similar functional groups.
Table 3: IR Spectroscopic Data (ν, cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (Boc) | C=O Stretch (Ester) | C=O Stretch (Acid) | C-O Stretch |
| N-Boc-hydroxylamine | ~3300-3400 | ~1713 | - | - | ~1165 |
| Methyl 2-(N-Boc-aminooxy)acetate | ~3300 | ~1715 | ~1740 | - | ~1150-1250 |
| 2-(Aminomethoxy)acetic acid | ~3200-3400 (broad) | - | - | ~1730 | ~1100-1200 |
Note: Expected vibrational frequencies are based on typical ranges for the respective functional groups.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ |
| N-Boc-hydroxylamine | C₅H₁₁NO₃ | 133.15 | 134.08 |
| Methyl 2-(N-Boc-aminooxy)acetate | C₈H₁₅NO₅ | 205.21 | 206.10 |
| 2-(Aminomethoxy)acetic acid | C₃H₇NO₃ | 105.09 | 106.05 |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing synthetic and analytical results.
Synthesis of Methyl 2-(N-Boc-aminooxy)acetate (Illustrative)
To a solution of N-Boc-hydroxylamine in a suitable aprotic solvent such as DMF, is added a base (e.g., potassium carbonate). Methyl bromoacetate is then added dropwise at room temperature. The reaction mixture is stirred until completion (monitored by TLC). The product is isolated by extraction and purified by column chromatography.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
IR Spectroscopy: Infrared spectra are recorded on an FTIR spectrometer. Samples can be analyzed as thin films on NaCl plates or as KBr pellets.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source.
This guide provides a foundational spectroscopic comparison for researchers working with 2-(aminomethoxy)acetic acid and its precursors. The provided data and protocols serve as a valuable resource for synthesis, reaction monitoring, and product characterization in the development of novel chemical entities.
A Comparative Guide to Purity Evaluation of Synthesized 2-(Aminomethoxy)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for newly synthesized compounds is a cornerstone of reliable and reproducible research, particularly in the field of drug development. For 2-(Aminomethoxy)acetic acid derivatives, a class of compounds with a polar and flexible backbone, a multi-faceted analytical approach is crucial to ensure the absence of impurities that could confound biological or chemical studies. This guide provides an objective comparison of the primary analytical techniques used for purity determination of these derivatives, supported by illustrative experimental data and detailed methodologies.
Comparison of Analytical Techniques for Purity Assessment
The purity of 2-(Aminomethoxy)acetic acid derivatives is typically evaluated using a combination of chromatographic and spectroscopic techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Elemental Analysis. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and the nature of the information it provides.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity Range (%) |
| HPLC (UV-Vis) | Differential partitioning of analytes between a stationary and mobile phase. | Purity based on peak area percentage of the main component relative to impurities. | High resolution and sensitivity for UV-active compounds. Widely available and robust. | Requires a chromophore for UV detection. Relative quantification assumes equal detector response for all components. | 95.0 - 99.9 |
| qNMR Spectroscopy | The signal intensity of a nucleus is directly proportional to the number of nuclei. | Absolute purity determination against a certified internal standard. Structural confirmation. | Provides absolute quantification without the need for a reference standard of the analyte. Non-destructive. | Lower sensitivity compared to HPLC. Requires a soluble sample and a suitable internal standard with no overlapping signals. | 95.0 - 99.9 |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Purity assessment and identification of impurities by mass-to-charge ratio. | High sensitivity and specificity. Provides molecular weight information for impurities. | Ionization efficiency can vary between compounds, affecting quantification. Complex data analysis. | > 98.0 |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases, which are then quantified. | Confirms the elemental composition (C, H, N, etc.) of the bulk sample. | Provides a fundamental measure of bulk purity. | Not suitable for identifying and quantifying individual impurities. Requires a relatively large amount of sample. Can be affected by residual solvents or inorganic impurities. | Confirms elemental composition is within ±0.4% of the theoretical value. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining accurate and reproducible purity data. Below are representative methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a 2-(Aminomethoxy)acetic acid derivative by separating it from potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 214 nm (or a wavelength appropriate for the derivative if it contains a chromophore)
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Quantitative NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of a 2-(Aminomethoxy)acetic acid derivative using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, D2O)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound into a vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify and confirm the mass of the synthesized compound and any potential impurities.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
-
The same HPLC method as described above can be coupled to the mass spectrometer.
Procedure:
-
Perform the HPLC separation as described previously.
-
Mass Spectrometer Settings (Example for ESI-positive mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 100 - 1000
-
-
Data Analysis: Analyze the mass spectrum corresponding to the main peak to confirm the molecular weight of the desired product. Analyze the mass spectra of minor peaks to identify potential impurities.
Elemental Analysis
Objective: To confirm the elemental composition of the synthesized compound.
Instrumentation:
-
CHN(S) Elemental Analyzer
Procedure:
-
Accurately weigh 2-3 mg of the dried and purified compound into a tin capsule.
-
The sample is combusted in a furnace in the presence of excess oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Data Analysis: The measured percentages of Carbon, Hydrogen, and Nitrogen are compared to the theoretical values calculated from the molecular formula. A deviation of ±0.4% is generally considered acceptable.[1][2]
Visualization of the Purity Evaluation Workflow
The following diagram illustrates a typical workflow for the comprehensive purity evaluation of a synthesized 2-(Aminomethoxy)acetic acid derivative.
Caption: Workflow for Purity Evaluation of Synthesized Compounds.
Signaling Pathway of Purity Determination Logic
The decision-making process for confirming the purity of a synthesized compound can be visualized as a logical pathway, where results from orthogonal analytical techniques provide converging evidence.
Caption: Logical Pathway for Confirming Compound Purity.
By employing a combination of these analytical techniques and following rigorous experimental protocols, researchers can confidently ascertain the purity of their synthesized 2-(Aminomethoxy)acetic acid derivatives, ensuring the integrity and validity of their subsequent scientific investigations.
References
The Strategic Application of 2-(Aminomethoxy)acetic Acid Derivatives in Advanced Drug Conjugates: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, hydrophilic polyethylene glycol (PEG)-based structures, particularly those derived from 2-[2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), have garnered significant attention. This guide provides a comprehensive comparison of AEEA-derived linkers with common alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams to inform rational drug design.
Executive Summary
AEEA and its derivatives serve as flexible, hydrophilic linkers that can significantly enhance the physicochemical properties of complex bioconjugates. Key advantages include improved solubility, extended circulation half-life, and reduced immunogenicity of the final product. These characteristics are crucial for the efficacy and safety of ADCs and PROTACs. However, the choice of linker is not a one-size-fits-all solution. Alternative linkers, such as enzyme-cleavable peptide linkers (e.g., Valine-Citrulline) and simple alkyl chains, offer distinct advantages in terms of drug release mechanisms and synthetic accessibility. This guide will delve into a comparative analysis of these linker technologies to provide a clear framework for selecting the optimal linker for a given therapeutic application.
Comparative Performance of Linker Technologies
The performance of a linker in an ADC or PROTAC is a multidimensional parameter encompassing its impact on solubility, stability, pharmacokinetics, and ultimately, therapeutic efficacy. Below is a summary of quantitative data comparing PEG-based linkers, like those derived from AEEA, with other common linker types.
Table 1: Impact of PEG Linker Length on ADC Half-Life and Cytotoxicity
| Conjugate | Linker Type | Half-Life Extension (fold increase) | In Vitro Cytotoxicity Reduction (fold increase) |
| ZHER2-SMCC-MMAE (HM) | Non-PEG | 1.0 | 1.0 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa PEG | 2.5 | 4.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa PEG | 11.2 | 22.0 |
This data indicates that while longer PEG chains significantly extend the circulation half-life of the conjugate, they can also reduce its immediate cytotoxic effect in vitro. This highlights a critical trade-off in linker design.
Table 2: Comparison of In Vivo Efficacy of Different Linker-Payloads in a Xenograft Model
| ADC Construct | Linker Type | Dosage (mg/kg) | Tumor Volume Outcome |
| Adcetris® (Brentuximab Vedotin) | Val-Cit Peptide | 1 | Tumor growth observed |
| ADC with 3'-amino-α-cyclodextrin linker | Hydrophilic Macrocycle | 1 | Complete tumor regression in 8/8 animals |
| ADC with 24-unit PEG linker | PEG | 1 | Comparable efficacy to cyclodextrin linker |
This study showcases that hydrophilic linkers, including PEG-based ones, can lead to superior in vivo efficacy compared to standard peptide linkers, even when in vitro cytotoxicity is similar.[1]
Table 3: Physicochemical Properties of PROTAC Linkers
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| AEEA (PEG-based) | Flexible, hydrophilic | Improves solubility and cell permeability. | Can have reduced metabolic stability. |
| Alkyl Chains | Flexible, hydrophobic | Synthetically accessible and stable. | May limit aqueous solubility and cellular uptake. |
| Peptide (e.g., Val-Cit) | Enzyme-cleavable | Targeted drug release in tumor cells. | Potential for premature cleavage and off-target toxicity. |
| Rigid (e.g., Triazole-containing) | Constrained conformation | Can optimize ternary complex formation. | Less synthetically versatile. |
Mechanistic Overview of ADCs and PROTACs
The linker plays a pivotal role in the mechanism of action of both ADCs and PROTACs, ensuring the therapeutic payload is delivered to the target and released effectively.
In the case of ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. Once the ADC binds to its target, it is internalized, and the linker is cleaved within the cell, releasing the payload to induce cell death.
PROTACs are heterobifunctional molecules that bring a target protein (Protein of Interest, POI) into proximity with an E3 ubiquitin ligase. The linker's length and flexibility are crucial for the formation of a stable ternary complex, which leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below is a representative protocol for the synthesis of an ADC using a maleimide-activated linker, which could be an AEEA derivative.
Protocol: Synthesis of an MMAE-Conjugated Antibody
Objective: To conjugate the cytotoxic payload monomethyl auristatin E (MMAE) to a monoclonal antibody via a maleimide-activated linker.
Materials:
-
Monoclonal antibody (IgG) in a suitable buffer (e.g., PBS).
-
Maleimide-activated linker-MMAE conjugate (e.g., MC-VC-PAB-MMAE).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Reaction Buffer: Phosphate buffer with EDTA.
-
Quenching reagent: N-acetylcysteine.
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the antibody at a concentration of 5-10 mg/mL in the reaction buffer.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.
-
-
Conjugation:
-
Prepare a stock solution of the maleimide-activated linker-MMAE in a compatible organic solvent (e.g., DMSO).
-
Add a 5-fold molar excess of the linker-MMAE solution to the reduced antibody solution.
-
Incubate at room temperature for 1 hour with gentle mixing.
-
-
Quenching:
-
Add a 20-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using SEC or TFF.
-
Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS).
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by Size Exclusion Chromatography (SEC).
-
Confirm the integrity of the ADC by SDS-PAGE analysis.
-
Conclusion
The selection of a linker is a multifaceted process that requires careful consideration of the desired properties of the final drug conjugate. AEEA-derived PEG linkers offer a powerful tool to enhance the solubility and pharmacokinetic profile of ADCs and PROTACs, often leading to improved in vivo efficacy. However, alternative linkers, such as cleavable peptides and rigid structures, provide distinct advantages for specific applications. The data and protocols presented in this guide aim to provide a solid foundation for researchers to make informed decisions in the design and synthesis of next-generation targeted therapeutics. As the field continues to evolve, a deeper understanding of the interplay between the antibody/targeting moiety, linker, and payload will be paramount in developing safer and more effective treatments for a wide range of diseases.
References
Safety Operating Guide
Safe Disposal of 2-(Aminomethoxy)acetic acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(Aminomethoxy)acetic acid, ensuring compliance with general hazardous waste regulations.
1. Waste Identification and Characterization:
The first crucial step is to identify 2-(Aminomethoxy)acetic acid as a chemical waste product. Unless specifically confirmed to be non-hazardous by a qualified environmental health and safety (EHS) professional, all waste chemicals, including 2-(Aminomethoxy)acetic acid and its containers, should be treated as hazardous waste[1]. This approach ensures the highest level of safety and regulatory compliance.
2. Personal Protective Equipment (PPE):
Prior to handling 2-(Aminomethoxy)acetic acid for disposal, it is imperative to wear appropriate personal protective equipment to prevent exposure.
| PPE Category | Specific Recommendations |
| Eye and Face Protection | Wear chemical safety goggles or eyeglasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2]. |
| Skin Protection | Wear appropriate protective gloves and a lab coat or other protective clothing to prevent skin contact[2]. |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if dust formation is possible, a particle filter respirator is recommended[2]. |
3. Containment and Labeling:
Proper containment and labeling are essential for the safe storage and subsequent disposal of chemical waste.
-
Container Selection: Store 2-(Aminomethoxy)acetic acid waste in a compatible container with a secure, tightly closing lid[3][4]. The container must be in good condition, free from leaks or cracks[4]. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue[5].
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste"[5]. The label should include the following information:
-
Full chemical name: "2-(Aminomethoxy)acetic acid" (avoiding abbreviations or chemical formulas)[5].
-
For mixtures, list each chemical component and its approximate percentage[3].
-
Accumulation start date (the date the first waste was placed in the container).
-
The name and contact information of the principal investigator or responsible person[5].
-
The location where the waste was generated (e.g., building and room number)[5].
-
4. Storage:
Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory[3]. This area should be under the control of the laboratory personnel. Key storage requirements include:
-
Segregation: Store 2-(Aminomethoxy)acetic acid waste away from incompatible materials. As a general guideline, segregate acids from bases, and oxidizing agents from reducing agents[3].
-
Secondary Containment: It is best practice to store hazardous waste containers in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills[4].
-
Closed Containers: Keep the waste container securely closed at all times, except when adding waste[1][4].
5. Disposal Procedure:
Under no circumstances should 2-(Aminomethoxy)acetic acid be disposed of in the regular trash or poured down the drain[5][6]. The established procedure for disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Contact EHS: When the container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup[5].
-
Waste Manifest: You will likely need to complete a hazardous waste manifest or a similar form provided by your EHS department, detailing the contents of the waste container[5].
Empty Containers:
Empty containers that held 2-(Aminomethoxy)acetic acid must also be disposed of properly. A container is considered "empty" if all contents have been removed by normal means. However, to be disposed of as non-hazardous waste, the container should be triple-rinsed with a suitable solvent[4]. The rinsate from this cleaning process must be collected and treated as hazardous waste[1][4]. After triple-rinsing and allowing it to dry, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste[1].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-(Aminomethoxy)acetic acid.
Caption: Decision workflow for the safe disposal of 2-(Aminomethoxy)acetic acid.
References
- 1. vumc.org [vumc.org]
- 2. fishersci.com [fishersci.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 2-(Aminomethoxy)aceticacid
Essential Safety and Handling Guide for 2-(Aminomethoxy)acetic Acid
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes detailed operational and disposal plans to ensure the safe handling of 2-(Aminomethoxy)acetic acid in a laboratory setting.
Personal Protective Equipment (PPE)
While (2-Aminoethoxy)acetic acid is not classified as hazardous under the OSHA 2012 Hazard Communication Standard, the use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety.[1]
| PPE Category | Specification |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are generally resistant to weak acids and offer good splash protection.[2][3] Always inspect gloves before use and change them immediately if contaminated. |
| Body Protection | Wear appropriate protective clothing and a lab coat to prevent skin exposure.[1] |
| Respiratory | Under normal use conditions with adequate ventilation, respiratory protection is not required.[1] If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
Operational Plan: Step-by-Step Handling and Storage
Adherence to a strict operational protocol is vital for the safe handling of 2-(Aminomethoxy)acetic acid.
1. Engineering Controls:
-
Always work in a well-ventilated area.[4]
-
Ensure that eyewash stations and safety showers are readily accessible.
2. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Prevent the formation of dust.[1]
-
Do not ingest or inhale the substance.[1]
-
Use non-sparking tools to prevent ignition sources.[4]
-
Wash hands thoroughly after handling.
3. Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4]
-
Store away from incompatible materials.
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If symptoms occur, get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation develops and persists.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1] |
Disposal Plan
Proper disposal of 2-(Aminomethoxy)acetic acid and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Spills:
-
For small spills, use inert materials like sand or absorbent pads to contain the substance.[5]
-
Sweep up the absorbed material and place it into a suitable, labeled container for disposal.[1]
-
Avoid creating dust.[1]
2. Waste Disposal:
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations.
-
Do not release the chemical into the environment.[1]
-
For larger quantities, contact a licensed professional waste disposal service.[5] Dilute, uncontaminated solutions may be suitable for drain disposal if permitted by local regulations, but this should be confirmed beforehand.[5]
Visual Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of 2-(Aminomethoxy)acetic acid, from preparation to disposal.
Caption: Logical workflow for handling 2-(Aminomethoxy)acetic acid.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
